Daurisoline
Description
This compound has been reported in Menispermum dauricum with data available.
antiarrhythmic from Menispermun dahuricum; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJAQFYNVMZDV-FIRIVFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220841 | |
| Record name | Daurisoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70553-76-3 | |
| Record name | Daurisoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70553-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daurisoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daurisoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70553-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Daurisoline's Regulatory Role on the AKT-HK2 Axis in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lung cancer remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic strategies. One promising avenue of research lies in targeting the metabolic reprogramming inherent to cancer cells, particularly their reliance on glycolysis. Daurisoline, a bis-benzylisoquinoline alkaloid, has emerged as a potential anti-tumor agent with a mechanism of action that intersects with this metabolic vulnerability. This technical guide provides an in-depth analysis of this compound's role in regulating the AKT-HK2 signaling axis in lung cancer. It has been demonstrated that this compound inhibits the proliferation of lung cancer cells and reduces glycolysis by targeting this critical pathway.[1][2] Mechanistic studies have revealed that this compound directly binds to AKT, leading to the downstream inhibition of hexokinase 2 (HK2), a key glycolytic enzyme.[1][2] This guide will detail the signaling pathway, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the underlying mechanisms.
The this compound-AKT-HK2 Signaling Pathway
This compound exerts its anti-cancer effects in lung cancer by directly targeting the AKT-GSK3β-c-Myc-HK2 signaling axis.[1][2] this compound has been shown to directly bind to AKT1 and AKT2.[1] This interaction inhibits the phosphorylation of AKT at Serine 473, a key activation event. The reduced activity of AKT subsequently leads to decreased phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β) at Serine 9.[1] This, in turn, affects the stability and expression of the transcription factor c-Myc. Ultimately, the downregulation of c-Myc results in the reduced expression of its target gene, Hexokinase 2 (HK2), a pivotal enzyme in the glycolytic pathway.[1][2] The inhibition of HK2 leads to decreased glucose consumption and lactate production, thereby suppressing the "Warburg effect" that is characteristic of many cancer cells and inhibiting lung cancer progression.[1][2]
References
Neuroprotective effects of Daurisoline against glutamate-induced neurotoxicity.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the identification of compounds with neuroprotective properties against glutamate-induced damage is a critical area of research. Daurisoline, a bis-benzylisoquinoline alkaloid, has emerged as a promising candidate, demonstrating significant neuroprotective effects. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the neuroprotective effects of this compound against glutamate-induced neurotoxicity.
Core Mechanisms of this compound's Neuroprotective Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating the downstream consequences of excessive glutamate receptor activation. Key mechanisms include the inhibition of intracellular calcium influx, reduction of nitric oxide production, and modulation of critical signaling pathways.
Inhibition of Intracellular Calcium ([Ca2+]) Influx
One of the initial and most critical events in glutamate excitotoxicity is a massive influx of calcium ions into the neuron. This compound has been shown to directly counter this by inhibiting the glutamate-elicited increase in cytosolic free Ca2+ concentration.[1] This action is crucial as it prevents the activation of various calcium-dependent enzymes that contribute to neuronal damage. The proposed mechanism for this is the inhibition of Ca2+ influx through glutamate-mediated ligand-gated ion channels.[1]
Reduction of Nitric Oxide (NO) Production
Glutamate-induced calcium overload also leads to the activation of neuronal nitric oxide synthase (nNOS), resulting in excessive production of nitric oxide (NO), a potent neurotoxin at high concentrations. This compound has been demonstrated to prevent glutamate-induced neurotoxicity by inhibiting this glutamate-triggered NO generation.[2] Importantly, this compound does not appear to interfere with the downstream effects of NO, suggesting a specific action on its production pathway.[2]
Modulation of Signaling Pathways
Recent evidence suggests that this compound's neuroprotective effects are also mediated through the modulation of key intracellular signaling cascades. Specifically, in a model of glutamate-damaged PC12 cells, this compound has been shown to suppress the Calcium/calmodulin-dependent protein kinase II (CaM-CaMKII) pathway.[3][4] Overactivation of this pathway is a known contributor to excitotoxic neuronal death. While direct evidence in primary neurons is still emerging, the PI3K/Akt survival pathway is another potential target for this compound's action, given its known role in neuroprotection against glutamate-induced apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound.
| Parameter | Cell Type | Value | Reference |
| IC50 for inhibiting glutamate-induced neurotoxicity | Rat primary cortical cultures | 3.4 µmol/L | [1] |
| IC50 for inhibiting glutamate-elicited [Ca2+] increase | Freshly dissociated single brain cells (rat) | 2.0 µmol/L | [1] |
| Concentration for 50% prevention of cell death | Cultured rat hippocampal neurons | 2.8 µmol/L (95% CI: 1.2-5.9 µmol/L) | [2] |
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Cell Viability | PC12 cells | 3 and 10 µM | Increased | [4] |
| Apoptosis | PC12 cells | 3 and 10 µM | Reduced | [4] |
| Mitochondrial Membrane Potential (MMP) | PC12 cells | 3 and 10 µM | Enhanced | [4] |
| Intracellular ROS | PC12 cells | 3 and 10 µM | Reduced | [4] |
| Intracellular Free Ca2+ | PC12 cells | 3 and 10 µM | Reduced | [4] |
| CaM Expression | PC12 cells | 3 and 10 µM | Suppressed | [4] |
| p-CaMKII Expression | PC12 cells | 3 and 10 µM | Suppressed | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for key experiments used to evaluate the neuroprotective effects of this compound.
Cell Viability and Neurotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
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Cell Plating: Seed primary cortical neurons or PC12 cells in 96-well plates at a suitable density and allow them to adhere and differentiate.
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Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing excitotoxicity.
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Glutamate Exposure: Add glutamate to the culture medium at a pre-determined neurotoxic concentration (e.g., 100 µM for primary neurons, 20 mM for PC12 cells) and incubate for the desired duration (e.g., 24 hours).
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
2. Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
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Sample Collection: After the treatment period with this compound and glutamate as described for the MTT assay, carefully collect the cell culture supernatant.
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LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture, which typically includes lactate, NAD+, and a tetrazolium salt.
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Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released.
Measurement of Intracellular Calcium
Fura-2 AM Calcium Imaging
This ratiometric fluorescence imaging technique allows for the quantitative measurement of intracellular calcium concentrations.
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Cell Preparation: Culture primary neurons on glass coverslips.
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Dye Loading: Incubate the cells with Fura-2 AM (e.g., 5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
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Washing: Wash the cells with fresh buffer to remove extracellular dye.
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Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Alternately excite the cells at 340 nm and 380 nm and capture the emission at 510 nm.
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Glutamate and this compound Application: Perfuse the cells with a buffer containing glutamate to induce a calcium response. To test the effect of this compound, pre-incubate the cells with the compound before glutamate application or co-apply it with glutamate.
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Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated and calibrated to determine the intracellular calcium concentration.
Measurement of Nitric Oxide Production
Griess Assay
This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
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Sample Collection: Collect the cell culture medium after treatment with this compound and glutamate.
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Griess Reagent Preparation: The Griess reagent is a two-part solution consisting of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water.
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Reaction: Mix equal volumes of the cell culture supernatant and the Griess reagent in a 96-well plate.
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Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison to a standard curve of sodium nitrite.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation status of proteins in key signaling pathways.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., total CaMKII, phospho-CaMKII, total Akt, phospho-Akt).
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in glutamate-induced neurotoxicity and the experimental workflow for investigating the neuroprotective effects of this compound.
Caption: Glutamate-induced neurotoxicity signaling cascade and points of intervention by this compound.
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent against glutamate-induced excitotoxicity. Its mechanisms of action, centered on the inhibition of intracellular calcium overload, reduction of nitric oxide production, and modulation of the CaM-CaMKII signaling pathway, provide a solid foundation for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the neuroprotective properties of this compound. Future research should focus on elucidating the complete signaling network affected by this compound and translating these promising in vitro findings to in vivo models of neurological disorders.
References
- 1. [Protective effects of (-)-S.R-daurisoline on neuronal injury in rat primary cortical cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-S.R-daurisoline protects cultured hippocampal neurons against glutamate neurotoxicity by reducing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protection of dauricine and this compound on PC12 cells damaged by glutamate or Aβ25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cardiovascular Pharmacology of Daurisoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daurisoline, a bis-benzylisoquinoline alkaloid extracted from the rhizomes of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities, particularly its profound effects on the cardiovascular system. This technical guide provides a comprehensive overview of the cardiovascular effects of this compound, focusing on its molecular mechanisms of action, including its interactions with key ion channels and modulation of intracellular calcium signaling. This document summarizes quantitative data from pivotal studies, details the experimental protocols utilized to elucidate these effects, and presents visual representations of the underlying signaling pathways and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel cardiovascular therapeutics.
Introduction
This compound has been traditionally used in Chinese medicine for various ailments.[1] Modern pharmacological research has begun to systematically investigate its therapeutic potential, revealing significant antiarrhythmic, vasodilatory, and cardioprotective properties. These effects are primarily attributed to its ability to modulate the activity of crucial ion channels within the cardiovascular system, thereby influencing cardiac electrophysiology and vascular tone. This guide will delve into the core cardiovascular effects of this compound, providing a detailed examination of its mechanisms and the experimental evidence that substantiates them.
Electrophysiological Effects and Antiarrhythmic Properties
This compound exhibits significant antiarrhythmic effects, primarily through its modulation of cardiac ion channels. Its action on these channels alters the cardiac action potential, contributing to its ability to suppress arrhythmias.
Inhibition of Cardiac Ion Channels
This compound's primary antiarrhythmic mechanism involves the blockade of several key cardiac ion channels, including L-type and P-type calcium channels, and the human Ether-à-go-go-Related Gene (hERG) potassium channels.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Channel | Preparation | Key Findings | IC50 | Reference |
| L-type Ca2+ Current (ICa-L) | Rabbit ventricular myocytes | Inhibits early afterdepolarizations (EADs) by blocking ICa-L. | Not specified | [2] |
| hERG K+ Channels | HEK293 cells expressing hERG | Inhibits hERG current in a concentration- and voltage-dependent manner. | 10 μM | [3] |
| P-type Ca2+ Channels | Rat cerebellar Purkinje cells | Inhibits ω-Aga-IVA sensitive barium currents. | Not specified | [4] |
| High K+-stimulated 45Ca2+ uptake | Rat cerebral cortex synaptosomes | Produced concentration-related inhibition. | 7.7 ± 0.9 μM | [5] |
Effects on Cardiac Action Potential
By blocking these ion channels, this compound modulates the cardiac action potential. The inhibition of calcium influx and delayed rectifier potassium currents can lead to a prolongation of the action potential duration (APD) and a reduction in EADs, which are known triggers for arrhythmias.
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Animal Model | Key Findings | Reference |
| Early Afterdepolarizations (EADs) | Rabbit papillary muscles | Suppressed EADs induced by dofetilide and low K+. | [2] |
| Intracellular Ca2+ Activity | Guinea pig myocardium | Inhibited delayed afterdepolarization (DAD) and triggered activity (TA) by preventing an increase in intracellular Ca2+. | [6] |
Vasodilatory Effects
This compound induces vasodilation, contributing to its potential as a hypotensive agent. This effect is primarily mediated by its influence on calcium channels in vascular smooth muscle cells.
Mechanism of Vasodilation
The vasorelaxant effect of this compound is attributed to its ability to block calcium influx into vascular smooth muscle cells, leading to relaxation and a decrease in vascular resistance.
Table 3: Vasodilatory Effects of this compound
| Experimental Model | Key Findings | Reference |
| Rat Aorta | Inhibited high K+ and noradrenaline-evoked contractions. | [5] |
Cardioprotective Effects in Myocardial Ischemia
This compound has demonstrated protective effects against myocardial ischemia-reperfusion injury. Its mechanisms in this context are multifactorial, involving the modulation of intracellular calcium, and potentially other signaling pathways.
Attenuation of Ischemia-Reperfusion Injury
By reducing calcium overload during ischemia and reperfusion, this compound helps to preserve myocardial function and reduce infarct size.
Table 4: Cardioprotective Effects of this compound in Myocardial Ischemia
| Animal Model | Key Findings | Reference |
| Rat model of myocardial ischemia-reperfusion | Not specified in the provided results. |
Signaling Pathways Modulated by this compound
The cardiovascular effects of this compound are a consequence of its interaction with specific signaling pathways. The primary pathway affected is the intracellular calcium signaling cascade due to its direct action on calcium channels.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Whole-Cell Patch Clamp for Measuring Ion Channel Currents
This technique is used to record the electrical currents flowing through individual ion channels in isolated cardiomyocytes.
Protocol:
-
Cell Isolation: Isolate single ventricular myocytes from the hearts of appropriate animal models (e.g., rabbits, rats) using enzymatic digestion.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition should be appropriate for the specific ion channel being studied (e.g., Cs-based for isolating Ca2+ currents).
-
Recording:
-
Mount the cell-containing chamber on the stage of an inverted microscope.
-
Approach a single myocyte with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply specific voltage protocols to elicit and record the desired ion channel currents (e.g., a depolarizing step from a holding potential to measure L-type Ca2+ current).
-
Record currents before and after the application of this compound at various concentrations to determine its inhibitory effects.
-
Isolated Aortic Ring Assay for Vasorelaxation
This ex vivo method assesses the direct effect of this compound on vascular tone.[7]
Protocol:
-
Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction and Relaxation:
-
Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine or high potassium solution.
-
Once a stable contraction is achieved, cumulatively add this compound to the organ bath at increasing concentrations.
-
Record the changes in isometric tension to determine the vasorelaxant effect of this compound.
-
Langendorff-Perfused Isolated Heart Model for Myocardial Ischemia-Reperfusion Injury
This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.[8]
Protocol:
-
Heart Isolation: Anesthetize a rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
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Ischemia-Reperfusion Protocol:
-
After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse the heart by restoring the buffer flow for a subsequent period (e.g., 120 minutes).
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This compound can be administered before ischemia (pre-treatment) or at the onset of reperfusion to assess its protective effects.
-
-
Functional Assessment: Monitor cardiac function throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
Conclusion
This compound presents a compelling profile as a cardiovascular-active agent with significant antiarrhythmic, vasodilatory, and cardioprotective properties. Its primary mechanism of action revolves around the modulation of key cardiac and vascular ion channels, leading to a cascade of downstream effects on cellular electrophysiology and contractility. The experimental data summarized in this guide, along with the detailed protocols, provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. Future investigations should focus on elucidating the precise molecular interactions with its target channels, exploring its long-term efficacy and safety in preclinical models, and identifying potential synergistic effects with other cardiovascular drugs. The continued exploration of this compound's pharmacology holds promise for the development of novel treatments for a range of cardiovascular diseases.
References
- 1. A Novel Postconditioning Approach Attenuates Myocardial Ischaemia-Reperfusion Injury in Rats [imrpress.com]
- 2. This compound Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2α-ATF4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on HERG channel electrophysiological function and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-type calcium channels are blocked by the alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of (-)-daurisoline on Ca2+ influx in presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on intracellular Ca2+ activity in myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
Daurisoline's Chondroprotective Effect in Osteoarthritis: A Technical Guide on its Anti-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Chondrocyte apoptosis, or programmed cell death, is a key contributor to cartilage degradation in OA. This technical guide provides an in-depth overview of the current research on daurisoline, a bis-benzylisoquinoline alkaloid, and its potential as a therapeutic agent to mitigate chondrocyte apoptosis in osteoarthritis. This document details the anti-apoptotic effects of this compound observed in in-vitro studies, the implicated signaling pathways, and provides comprehensive experimental protocols for researchers seeking to investigate this compound further. While in-vivo data is not yet available, this guide also outlines a proposed experimental workflow for future animal studies.
Introduction to this compound and its Therapeutic Potential in Osteoarthritis
This compound is a natural compound isolated from the rhizome of Menispermum dauricum. It has been investigated for various pharmacological activities, including anti-inflammatory and anti-tumor effects.[1] Recent research has highlighted its potential in the context of osteoarthritis by demonstrating its ability to protect chondrocytes from apoptosis induced by oxidative stress, a key pathological feature of OA.[2] The progressive loss of chondrocytes, the sole cell type in cartilage responsible for maintaining the extracellular matrix, is a critical factor in the progression of OA. Therefore, therapeutic strategies aimed at inhibiting chondrocyte apoptosis are of significant interest for the development of disease-modifying OA drugs.
In-Vitro Evidence of this compound's Anti-Apoptotic Effect on Chondrocytes
Current research has primarily utilized an in-vitro model of osteoarthritis where chondrocyte apoptosis is induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.[2]
Key Findings from In-Vitro Studies
Studies have shown that this compound (DAS) treatment can effectively protect human chondrocytes from H₂O₂-induced apoptosis.[2] The key observations are:
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Inhibition of Apoptosis-Related Proteins: this compound treatment has been shown to modulate the expression of key apoptosis-regulating proteins. Specifically, it downregulates the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[2]
-
Reduction of Caspase-3 Activation: this compound significantly reduces the cleavage and activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[2]
-
Decreased Apoptosis Rate: Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has confirmed that this compound treatment leads to a dose-dependent reduction in the percentage of apoptotic chondrocytes.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effect of this compound on H₂O₂-induced chondrocyte apoptosis.
Table 1: Effect of this compound on Apoptosis-Related Protein Expression in H₂O₂-Treated Human Chondrocytes [2]
| Treatment Group | Relative Bax Expression (normalized to control) | Relative Bcl-2 Expression (normalized to control) | Relative Cleaved Caspase-3 Expression (normalized to control) |
| Control | 1.00 | 1.00 | 1.00 |
| H₂O₂ (200 µM) | Increased (significantly higher than control) | Decreased (significantly lower than control) | Increased (significantly higher than control) |
| H₂O₂ + DAS (2.5 µM) | Decreased (relative to H₂O₂) | Increased (relative to H₂O₂) | Decreased (relative to H₂O₂) |
| H₂O₂ + DAS (5 µM) | Further Decreased (relative to 2.5 µM DAS) | Further Increased (relative to 2.5 µM DAS) | Further Decreased (relative to 2.5 µM DAS) |
Table 2: Effect of this compound on Apoptosis Rate in H₂O₂-Treated Human Chondrocytes (Flow Cytometry) [2]
| Treatment Group | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| Control | Baseline level |
| H₂O₂ (200 µM) | Significantly increased compared to control |
| H₂O₂ + DAS (2.5 µM) | Significantly decreased compared to H₂O₂ |
| H₂O₂ + DAS (5 µM) | Further significant decrease compared to H₂O₂ |
Signaling Pathways Implicated in this compound's Action
The PI3K/Akt/mTOR Signaling Pathway
The protective effect of this compound against chondrocyte apoptosis is strongly linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a crucial regulator of cell survival, growth, and proliferation.
-
Mechanism of Action: this compound treatment has been shown to increase the phosphorylation of PI3K, Akt, and mTOR in H₂O₂-treated chondrocytes.[2] Activation of this pathway is known to promote cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors.
The NF-κB Signaling Pathway (Hypothesized Involvement)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and apoptosis in osteoarthritis. While direct evidence of this compound's effect on the NF-κB pathway in OA chondrocytes is currently lacking, its known anti-inflammatory properties in other contexts suggest a potential inhibitory role. Future research should investigate whether this compound can suppress the activation of NF-κB (e.g., by preventing the phosphorylation of p65 or the degradation of IκBα), which would represent another important mechanism for its chondroprotective effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on chondrocyte apoptosis.
Primary Human Chondrocyte Culture and In-Vitro OA Model Induction
-
Chondrocyte Isolation:
-
Obtain human articular cartilage from patients undergoing total knee arthroplasty (with ethical approval and informed consent).
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the cartilage pieces sequentially with 0.25% trypsin-EDTA for 30 minutes and then with 0.2% collagenase type II in DMEM/F12 medium for 4-6 hours at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the chondrocyte pellet in DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Cell Culture:
-
Plate the primary chondrocytes at a density of 1 x 10⁵ cells/mL in culture flasks or plates.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.
-
-
H₂O₂-Induced Apoptosis Model:
-
Seed chondrocytes in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 2.5 µM and 5 µM) for 24 hours.
-
Induce apoptosis by adding H₂O₂ to the culture medium at a final concentration of 200 µM for 4 hours. A control group without H₂O₂ and a group with H₂O₂ alone should be included.
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction:
-
After treatment, wash the chondrocytes twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by electrophoresis on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. (Refer to manufacturer's recommendations for antibody dilutions).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Flow Cytometry for Apoptosis Detection
-
Cell Preparation:
-
Following treatment, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).
-
Combine and centrifuge the cells at 1500 rpm for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Identify cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Quantify the percentage of cells in each quadrant.
-
Proposed In-Vivo Experimental Workflow and Visualization
As of the writing of this guide, there is no published data on the in-vivo efficacy of this compound in animal models of osteoarthritis. The following section outlines a proposed experimental workflow for such a study.
Animal Model of Osteoarthritis
The Destabilization of the Medial Meniscus (DMM) model in mice is a widely accepted and surgically induced model that recapitulates many features of human post-traumatic osteoarthritis.
Experimental Design
-
Animals: 10-12 week old male C57BL/6 mice.
-
Groups (n=10-12 per group):
-
Sham + Vehicle
-
DMM + Vehicle
-
DMM + this compound (Low Dose, e.g., 10 mg/kg, oral gavage)
-
DMM + this compound (High Dose, e.g., 50 mg/kg, oral gavage)
-
-
Procedure:
-
Perform DMM surgery on the right knee of mice in the DMM groups. Sham surgery will be performed on the Sham group.
-
Administer this compound or vehicle daily via oral gavage starting one week post-surgery for 8 weeks.
-
-
Outcome Measures:
-
Histological Analysis (8 weeks post-DMM):
-
Sacrifice mice and harvest knee joints.
-
Fix, decalcify, and embed joints in paraffin.
-
Section the joints and stain with Safranin O/Fast Green to assess cartilage structure and proteoglycan content.
-
Score cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on joint sections for markers of apoptosis (cleaved caspase-3, Bax, Bcl-2) and cartilage degradation (MMP-13).
-
-
TUNEL Assay:
-
Perform a TUNEL assay on joint sections to directly visualize and quantify apoptotic chondrocytes.
-
-
Conclusion and Future Directions
The available in-vitro evidence strongly suggests that this compound has a significant chondroprotective effect by inhibiting chondrocyte apoptosis through the activation of the PI3K/Akt/mTOR signaling pathway. This makes this compound a promising candidate for further investigation as a disease-modifying drug for osteoarthritis.
Future research should focus on:
-
In-vivo validation: Conducting animal studies, such as the one proposed in this guide, is crucial to confirm the efficacy of this compound in a physiological setting.
-
NF-κB pathway investigation: Elucidating the potential role of this compound in modulating the NF-κB pathway in chondrocytes would provide a more complete understanding of its anti-inflammatory and anti-apoptotic mechanisms.
-
Pharmacokinetics and safety: Comprehensive pharmacokinetic and toxicological studies are necessary before considering clinical translation.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other OA treatments could lead to more effective therapeutic strategies.
This technical guide provides a solid foundation for researchers to build upon in the exciting and promising area of this compound research for the treatment of osteoarthritis.
References
The In Vivo Metabolism of Daurisoline in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of Daurisoline, a bisbenzylisoquinoline alkaloid, in rat models. This compound, extracted from the rhizomes of Menispermum dauricum, has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1] A thorough understanding of its metabolic fate is crucial for its development as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows.
Quantitative Metabolic Data
The pharmacokinetic parameters of this compound in rats have been characterized following both intravenous and oral administration. The data presented below is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (5 mg/kg) | Citation |
| AUC(0-t) (ng/mL·h) | 497.8 ± 81.4 | 184.5 ± 62.9 | [2] |
| t1/2 (h) | 6.3 ± 5.1 | 1.4 ± 0.3 | [2] |
| CL (L/h/kg) | 3.9 ± 0.8 | 29.4 ± 11.4 | [2] |
| Bioavailability (%) | - | 14.8 | [2] |
Table 2: Linearity and Limits of Quantification for this compound Analysis
| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Citation |
| Plasma | 3 - 1000 | 3 | [2] |
| Plasma | - | 5.0 | [3] |
| Urine | - | 2.5 | [3] |
| Feces | - | 2.5 | [3] |
Experimental Protocols
The investigation of this compound metabolism in vivo relies on a series of well-defined experimental procedures. These protocols are designed to ensure the accurate collection of biological samples and the precise analysis of this compound and its metabolites.
Animal Models and Drug Administration
-
Animal Model: Sprague-Dawley rats are commonly used for in vivo metabolism studies of this compound.[1] Wistar rats have also been used in related studies.
-
Housing: Prior to and during the experiment, rats are housed in controlled environments. For excretion studies, they are placed in individual stainless-steel metabolic cages that allow for the separate collection of urine and feces.[3]
-
Fasting: Rats are typically fasted for 12 hours with free access to water before drug administration.[3]
-
Drug Formulation: For oral administration, this compound or a formulation containing it (e.g., Menispermi Rhizoma capsules) is suspended in a 0.5% carboxymethyl cellulose sodium aqueous solution.[3]
-
Administration: this compound is administered to rats via intragastric or intravenous routes.[1][2]
Sample Collection
-
Blood: Blood samples (approximately 0.3 mL) are collected from the tail vein or orbital vein at various time points post-administration into heparinized tubes.[2][3] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Urine and feces are collected at specified intervals (e.g., 0-24 h, 24-48 h) from rats housed in metabolic cages.[3][4] Samples are stored at -80°C. Feces may be dried and powdered before extraction.[4]
-
Bile: For detailed excretion pathway analysis, bile can be collected from bile-duct-cannulated rats.[5][6]
Sample Preparation
-
Plasma: A common method for sample preparation is protein precipitation with acetonitrile.[2]
-
Urine: Urine samples may be concentrated and purified using solid-phase extraction cartridges.[6]
-
Feces: Fecal homogenates are typically extracted with an organic solvent like acetonitrile.[6]
Analytical Methodology
-
Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the primary analytical technique for the quantification of this compound in biological matrices.[2][3][7] For the identification of metabolites, high-resolution mass spectrometry, such as UHPLC-Q-Exactive Orbitrap Mass Spectrometry, is employed.[1]
-
Chromatographic Separation: Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3][7]
-
Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) for quantification.[2][7] For metabolite identification, data is acquired in Full Scan MS/dd-MS2 mode.[1]
Visualizations
The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its in vivo metabolism study in rats.
Caption: Metabolic pathways of this compound in rats.
Caption: Experimental workflow for this compound metabolism studies.
Metabolic Pathways
The biotransformation of this compound in rats involves both Phase I and Phase II metabolic reactions.[1][8] A recent comprehensive study identified a total of 63 metabolites in Sprague-Dawley rats, with 62 of them being novel.[1]
Phase I Metabolism:
-
Dehydrogenation: The removal of hydrogen atoms from the this compound molecule.[1]
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the parent compound.[1]
-
Methylation: The addition of a methyl (-CH3) group.[1]
These Phase I reactions primarily serve to introduce or expose functional groups on the this compound molecule, which increases its polarity and prepares it for Phase II conjugation reactions.[8]
Phase II Metabolism:
-
Sulfation: The conjugation of a sulfonate group to the molecule.[1]
-
Glucuronidation: The conjugation of glucuronic acid to the molecule.[1]
Phase II reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the body via urine, feces, and bile.[8] The cleavage of the parent molecule has also been noted as a characteristic of this compound's metabolism.[1]
This technical guide provides a foundational understanding of the in vivo metabolism of this compound in rat models. The presented data and protocols are essential for researchers and scientists in the field of drug development to design further studies and advance the therapeutic potential of this compound.
References
- 1. Identification of this compound metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS [mdpi.com]
- 5. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of metabolites of propyrisulfuron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Daurisoline's Antagonistic Action on Arrhythmogenic Delayed Afterdepolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delayed afterdepolarizations (DADs) are abnormal depolarizations of the cardiac membrane that occur after full repolarization and can trigger life-threatening arrhythmias. These events are primarily caused by intracellular calcium ([Ca²⁺]i) overload, which leads to spontaneous Ca²⁺ release from the sarcoplasmic reticulum (SR) and subsequent activation of the inward sodium-calcium exchanger (NCX) current. Daurisoline, a bis-benzylisoquinoline alkaloid, has demonstrated potent anti-arrhythmic properties by antagonizing the development of DADs. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, detailed experimental protocols for studying its effects, and a quantitative summary of its pharmacological profile.
Introduction
Arrhythmogenic delayed afterdepolarizations are a significant concern in both congenital and acquired cardiac conditions. The underlying pathology is a disruption of normal myocyte calcium homeostasis, leading to a state of [Ca²⁺]i overload. In this state, the sarcoplasmic reticulum becomes unstable, resulting in spontaneous diastolic Ca²⁺ release via ryanodine receptor 2 (RyR2) channels. This release activates the electrogenic Na⁺/Ca²⁺ exchanger, which extrudes one Ca²⁺ ion in exchange for the entry of three Na⁺ ions, generating a net inward current (I_NaCa) that depolarizes the cell membrane. If this depolarization reaches the threshold for activation of voltage-gated sodium or calcium channels, a triggered action potential can occur, leading to ectopic beats and potentially sustained arrhythmias.
This compound has emerged as a promising anti-arrhythmic agent with a primary mechanism of action centered on the mitigation of [Ca²⁺]i overload. This guide will explore the multifaceted action of this compound, from its effects on sarcolemmal ion channels to its influence on intracellular calcium handling.
Molecular Mechanism of this compound's Antagonistic Action
This compound's ability to suppress DADs stems from its dual action on transmembrane Ca²⁺ entry and intracellular Ca²⁺ release. By targeting key components of the cardiomyocyte calcium handling machinery, this compound effectively reduces the propensity for [Ca²⁺]i overload and subsequent spontaneous SR Ca²⁺ release.
Inhibition of Transmembrane Calcium Entry
A primary action of this compound is the blockade of L-type calcium channels (I_Ca-L). By inhibiting this major pathway for Ca²⁺ influx during the action potential plateau, this compound reduces the overall calcium load on the myocyte. This, in turn, lessens the amount of Ca²⁺ available for uptake into the SR, thereby preventing its overload.
Inhibition of Sarcoplasmic Reticulum Calcium Release
This compound also exerts a significant inhibitory effect on Ca²⁺ release from the sarcoplasmic reticulum. This has been demonstrated in studies where this compound abolishes the increase in intracellular calcium induced by caffeine, a known agonist of RyR2 channels.[1] This suggests that this compound interferes with the function of RyR2, either directly or indirectly, to prevent spontaneous Ca²⁺ release. The precise molecular interaction between this compound and the RyR2 complex or its regulatory proteins warrants further investigation.
The following diagram illustrates the signaling pathway leading to DADs and the points of intervention by this compound.
Quantitative Pharmacological Profile
The following tables summarize the available quantitative data on the effects of this compound on various ion channels and cellular responses related to DADs.
Table 1: Effect of this compound on Ion Channels
| Ion Channel | Preparation | Method | Key Parameter | Value | Reference(s) |
| L-type Ca²⁺ Channel | Rabbit Ventricular Myocytes | Whole-cell Patch Clamp | Concentration for EAD abolition | 15 µM | [2] |
| Rat Brain Synaptosomes | ⁴⁵Ca²⁺ Uptake Assay | IC₅₀ (High K⁺-stimulated) | 7.7 ± 0.9 µM | [3] | |
| hERG (I_Kr) | HEK293 cells | Whole-cell Patch Clamp | ΔV₁/₂ of steady-state inactivation (at 10 µM) | -15.9 mV | [4] |
| Na⁺/Ca²⁺ Exchanger | Not Reported | - | - | - | - |
Table 2: Effect of this compound on DADs and Triggered Activity
| DAD Induction Agent | Preparation | This compound Conc. | Effect | Reference(s) |
| Ouabain | Guinea Pig Ventricular Trabeculae | 50 µM | Abolished Triggered Activity | [5] |
| Caffeine | Guinea Pig Ventricular Trabeculae | 50 µM | Abolished Triggered Activity | [5] |
| Isoprenaline | Guinea Pig Ventricular Trabeculae | 50 µM | Inhibited Triggered Activity | [5] |
| K⁺-free, high-Ca²⁺ | Guinea Pig Ventricular Trabeculae | 50 µM | ↓ Incidence of TA from 100% to 9.1% | [5] |
| Phenylephrine | Guinea Pig Ventricular Trabeculae | 50 µM | ↓ Incidence of TA from 100% to 22.2% | [5] |
| Strophanthin G | Guinea Pig Myocardium | Not specified | Eliminated Triggered Activity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antagonistic action of this compound on DADs.
Induction of DADs in Ventricular Trabeculae
This protocol describes the induction of DADs using a cardiac glycoside, which is a common experimental model.
Objective: To induce DADs and triggered activity in isolated cardiac tissue for the subsequent evaluation of this compound's effects.
Materials:
-
Isolated ventricular trabeculae from guinea pig or rabbit hearts.
-
Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Ouabain or Strophanthin G stock solution.
-
Standard microelectrode recording setup.
Procedure:
-
Dissect ventricular trabeculae from the right ventricle of a freshly excised heart and mount in a tissue bath continuously perfused with oxygenated (95% O₂/5% CO₂) Tyrode's solution at 37°C.
-
Stimulate one end of the trabecula with platinum electrodes at a constant frequency (e.g., 1 Hz).
-
Impale a quiescent cell with a glass microelectrode (filled with 3 M KCl) to record transmembrane action potentials.
-
After obtaining a stable recording, switch the perfusion to Tyrode's solution containing the DAD-inducing agent (e.g., 2 x 10⁻⁷ M ouabain).
-
Continue perfusion and stimulation until DADs and triggered activity are consistently observed. This may take approximately 30 minutes.[6]
-
Once a stable pattern of DADs is established, this compound can be added to the perfusate at the desired concentrations to assess its effects.
Whole-Cell Patch Clamp Measurement of I_Ca-L
This protocol outlines the measurement of L-type calcium current in isolated cardiomyocytes.
Objective: To quantify the inhibitory effect of this compound on I_Ca-L.
Materials:
-
Isolated ventricular myocytes.
-
External solution (in mM): 135 TEA-Cl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH.
-
Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Dispense isolated myocytes into a recording chamber on the stage of an inverted microscope.
-
Approach a myocyte with a heat-polished borosilicate glass pipette (resistance 2-4 MΩ) filled with the internal solution.
-
Form a giga-ohm seal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.
-
Hold the membrane potential at -40 mV to inactivate sodium and T-type calcium channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit I_Ca-L.
-
After recording baseline currents, perfuse the cell with the external solution containing various concentrations of this compound and repeat the voltage-clamp protocol to determine the concentration-dependent block.
Measurement of Intracellular Calcium Transients
This protocol describes the use of fluorescent indicators to measure changes in [Ca²⁺]i.
Objective: To assess the effect of this compound on caffeine-induced SR Ca²⁺ release.
Materials:
-
Isolated ventricular myocytes.
-
Fura-2 AM or Indo-1 AM fluorescent Ca²⁺ indicator.
-
Caffeine stock solution.
-
Fluorescence microscopy setup with a system for rapid solution exchange.
Procedure:
-
Load isolated myocytes with a fluorescent Ca²⁺ indicator (e.g., 5 µM Fura-2 AM) for 30-60 minutes at room temperature.
-
Transfer the dye-loaded cells to a recording chamber on a fluorescence microscope and perfuse with Tyrode's solution.
-
Electrically stimulate the myocytes to elicit steady-state Ca²⁺ transients.
-
Stop stimulation and rapidly apply a high concentration of caffeine (e.g., 10-20 mM) to induce a large Ca²⁺ transient, indicative of SR Ca²⁺ content.
-
Wash out the caffeine and allow the cell to recover.
-
Perfuse the cell with Tyrode's solution containing this compound for a specified period.
-
Repeat the caffeine application in the presence of this compound to determine its effect on SR Ca²⁺ release.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflows of the described experiments and the logical relationship of this compound's multi-target effects.
Conclusion
This compound presents a compelling profile as an anti-arrhythmic agent for the suppression of DAD-mediated triggered activity. Its dual mechanism of inhibiting both transmembrane Ca²⁺ influx and SR Ca²⁺ release effectively targets the root cause of DADs – intracellular calcium overload. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and characterize the therapeutic potential of this compound and similar compounds. Future research should focus on elucidating the precise molecular interactions of this compound with RyR2 and other calcium handling proteins to fully unravel its mechanism of action.
References
- 1. Effects of this compound on intracellular Ca2+ activity in myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppressed early afterdepolarizations and inhibited L-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of (-)-daurisoline on Ca2+ influx in presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on HERG channel electrophysiological function and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antagonism of this compound on arrhythmogenic delayed afterdepolarization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha and beta adrenergic interactions with ouabain-induced delayed afterdepolarizations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Daurisoline: Chemical Structure, Physicochemical Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daurisoline, a bioactive bis-benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated primarily from the rhizomes of Menispermum dauricum, this natural compound has demonstrated potent effects as an autophagy inhibitor, an antiarrhythmic agent, and has shown promise in oncology and neuroprotection. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its multifaceted biological activities, presenting quantitative data and detailing the experimental protocols utilized in key studies. The guide also elucidates the molecular signaling pathways modulated by this compound, offering visual representations to facilitate a deeper understanding of its mechanisms of action.
Chemical Structure and Physicochemical Properties
This compound possesses a complex bis-benzylisoquinoline scaffold. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | [1] |
| CAS Number | 70553-76-3 | [1][2] |
| Molecular Formula | C₃₇H₄₂N₂O₆ | [1] |
| Molecular Weight | 610.74 g/mol | [3] |
| Appearance | White to beige powder | [3] |
| SMILES String | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | [1] |
| InChI Key | BURJAQFYNVMZDV-FIRIVFDPSA-N | [1] |
| Solubility | DMSO: 15 mg/mL (clear) | [3] |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, with significant implications for various therapeutic areas. The following tables summarize the quantitative data from key studies.
Table 2: In Vitro Biological Activities of this compound
| Biological Activity | Assay System | IC₅₀ Value | Reference(s) |
| hERG Channel Inhibition | HEK293 cells stably expressing hERG channels | 9.1 µM (IhERG-step), 9.6 µM (IhERG-tail) | [2] |
| Autophagy Inhibition (CPT-induced) | HeLa cells | 74.75 ± 1.03 µM | [2] |
| A549 cells | 50.54 ± 1.02 µM | [2] | |
| HCT-116 cells | 80.81 ± 1.10 µM | [2] | |
| Neuroprotection (Glutamate-induced toxicity) | Rat primary cortical cultures | 3.4 µmol/L | [4] |
| Inhibition of Glutamate-elicited Ca²⁺ influx | Rat brain cells | 2.0 µmol/L | [4] |
| Antiplatelet Aggregation (ADP-induced) | Isolated rabbit whole blood | 100 µM | [5] |
| Anti-proliferative (ESCC cells) | EC1 cells (72h) | Not explicitly stated, but dose-dependent inhibition shown | [6] |
| ECA109 cells (72h) | Not explicitly stated, but dose-dependent inhibition shown | [6] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to characterize the biological activities of this compound.
Isolation of this compound from Menispermum dauricum
hERG Channel Electrophysiology
The inhibitory effect of this compound on the hERG potassium channel is a critical aspect of its antiarrhythmic properties. The following is a generalized protocol based on standard electrophysiological techniques.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
External Solution (in mM): NaCl 137, KCl 4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): KCl 130, MgCl₂ 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at a holding potential of -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the tail current.[7][8][9]
-
Drug Application: this compound is applied at various concentrations to the external solution to determine its effect on the hERG current.
-
Data Analysis: The concentration-response curve is plotted to calculate the IC₅₀ value.
Autophagy Inhibition Assay
The ability of this compound to inhibit autophagy is a key component of its anticancer activity. A common method to assess autophagy is by monitoring the levels of LC3-II and p62.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, A549, HCT-116) are cultured and treated with this compound at various concentrations for a specified time.[6]
-
Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against LC3 and p62, followed by a secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
-
-
Immunofluorescence:
-
Cells grown on coverslips are treated with this compound.
-
Cells are fixed, permeabilized, and incubated with an anti-LC3 antibody.
-
A fluorescently labeled secondary antibody is used for visualization. An increase in the number of LC3 puncta (autophagosomes) per cell suggests autophagy inhibition.
-
Apoptosis Assay by Flow Cytometry
This compound has been shown to induce apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) staining method followed by flow cytometry is a standard technique to quantify apoptosis.
-
Cell Culture and Treatment: Cancer cells are treated with this compound for a defined period.[3]
-
Cell Staining:
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative/PI-negative cells are viable.
-
NF-κB Signaling Pathway Analysis
The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB signaling pathway.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.[5]
-
Luciferase Reporter Assay:
-
Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) are analyzed by Western blotting.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
References
- 1. [Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-S.R-daurisoline protects cultured hippocampal neurons against glutamate neurotoxicity by reducing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviated experimental colitis in vivo and in vitro: Involvement of NF-κB and Wnt/β-Catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatocellular carcinoma progression by restraining autophagy and promoting cispaltin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. sophion.com [sophion.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. mdpi.com [mdpi.com]
- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Daurisoline Treatment in HeLa Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Daurisoline, a bis-benzylisoquinoline alkaloid derived from the rhizome of Menispermum dauricum, has demonstrated significant anti-cancer properties in various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating several key signaling pathways. While the specific effects of this compound on HeLa (human cervical cancer) cells are not extensively documented, its known mechanisms of action in other cancers, such as breast, lung, and pancreatic cancer, provide a strong rationale for investigating its therapeutic potential in this widely used cancer cell model.
This document provides a comprehensive set of protocols for treating HeLa cells with this compound and assessing its effects on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These are for illustrative purposes, and actual values must be determined experimentally.
Table 1: Cytotoxicity of this compound on HeLa Cells (IC50 Values)
| Treatment Duration | IC50 (µM) |
| 24 hours | 45.8 µM |
| 48 hours | 25.3 µM |
| 72 hours | 15.1 µM |
IC50 (Half-maximal inhibitory concentration) values to be determined by MTT assay.
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55% | 30% | 15% |
| This compound (25 µM) | 75% | 15% | 10% |
Cell cycle distribution to be determined by propidium iodide staining and flow cytometry.
Table 3: Apoptosis Induction by this compound in HeLa Cells
| Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 2.5% | 1.8% |
| This compound (25 µM) | 28.7% | 15.4% |
Apoptosis rates to be determined by Annexin V/PI staining and flow cytometry.
Experimental Protocols
Cell Culture and this compound Preparation
-
HeLa Cell Culture:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
This compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C.
-
Dilute the stock solution in complete culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[1][2]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Seed HeLa cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[3]
-
Wash the cells twice with cold PBS.[3]
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 × 10^6 cells/mL.[4][5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[2][5]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[2][4][5]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Procedure:
-
Treat HeLa cells with this compound for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[6][7]
-
Centrifuge the fixed cells and wash twice with PBS.[6]
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[6][7]
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Procedure:
-
Treat HeLa cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold RIPA or NP40 buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA assay.[9]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9][10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Notch-1, cleaved caspase-3, Bcl-2, Bax, Cyclin D1, p21) overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
-
Procedure:
-
Seed a low number of HeLa cells (e.g., 200-500 cells) per well in a 6-well plate.[11]
-
Allow the cells to adhere, then treat with low concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 3-4 days.[12]
-
Wash the colonies with PBS, fix them with methanol or a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Visualizations
References
- 1. MTT (Assay protocol [protocols.io]
- 2. rsc.org [rsc.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. Colony formation assay [bio-protocol.org]
- 12. agilent.com [agilent.com]
Application Notes: Assessing Daurisoline Cytotoxicity using the MTT Assay
Introduction
Daurisoline, a bis-benzylisoquinoline alkaloid extracted from the traditional Chinese herb Menispermum dauricum, has demonstrated significant anti-tumor properties across various cancer cell lines.[1][2] Its mechanisms of action are multifaceted, including the inhibition of signaling pathways such as JAK2/STAT3 and AKT-HK2, induction of cell cycle arrest, and modulation of autophagy.[1][3][4][5] A crucial step in evaluating the anti-cancer potential of this compound is to quantify its cytotoxic effects. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[6][7] These formazan crystals are then solubilized, and the resulting colored solution's absorbance is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[6][8]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, A549, HCT-116).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent:
-
Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate Buffered Saline (PBS).[6][8]
-
Mix thoroughly by vortexing or sonication to dissolve.[6]
-
Sterilize the solution by passing it through a 0.2 µm filter.[8]
-
Store in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[8]
-
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Laminar flow hood.
-
MTT Assay Protocol
This protocol is optimized for a 96-well plate format.
Step 1: Cell Seeding
-
Culture the selected cancer cells until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.
Step 2: this compound Treatment
-
Prepare serial dilutions of this compound in serum-free or low-serum medium from the stock solution to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various this compound dilutions to the respective wells.
-
Include untreated control wells containing medium with the same concentration of the solvent (e.g., DMSO) used for the this compound stock.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[9]
Step 3: MTT Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, resulting in a final concentration of 0.5 mg/mL.[8]
-
Be careful not to disturb the cells at the bottom of the wells.
-
Return the plate to the incubator and incubate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
Step 4: Solubilization of Formazan
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals.[6] The solution should turn into a homogenous purple color.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Record the absorbance values.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability. Plot the percentage viability against the log of this compound concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Data Presentation
The cytotoxic effect of this compound is often summarized by its IC50 value, which can vary depending on the cell line and exposure time.
| Cell Line | IC50 Value (µM) | Assay Context | Reference |
| HeLa | 74.75 ± 1.03 | Autophagy Inhibition | [10] |
| A549 | 50.54 ± 1.02 | Autophagy Inhibition | [10] |
| HCT-116 | 80.81 ± 1.10 | Autophagy Inhibition | [10] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow diagram illustrating the key steps of the MTT assay for cytotoxicity assessment.
Signaling Pathway
This compound has been shown to inhibit lung cancer progression by targeting the AKT-HK2 axis.[1] The following diagram illustrates this proposed mechanism.
Caption: this compound inhibits the AKT-HK2 signaling axis, leading to reduced glycolysis and tumor progression.
References
- 1. This compound inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Natural autophagy blockers, dauricine (DAC) and this compound (DAS), sensitize cancer cells to camptothecin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Daurisoline: In Vitro Cell Viability and Apoptosis Induction in Cancer Cell Lines
Application Note and Protocols
Introduction
Daurisoline, a bis-benzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum, has demonstrated significant anti-tumor activities across a variety of cancer cell lines. This document provides a detailed overview of the in vitro effects of this compound on cancer cell viability, including its impact on cell proliferation, apoptosis, and cell cycle progression. The provided protocols for key cell viability assays are intended to assist researchers in the standardized assessment of this compound's anti-cancer properties.
This compound has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, primarily at the G1 phase, and the activation of both intrinsic and extrinsic apoptotic pathways.[1][2][3][4] The anti-cancer effects of this compound are linked to its modulation of several key signaling pathways implicated in tumorigenesis and cell survival.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 18.31 ± 1.58 (48h) | SRB | [5] |
| MDA-MB-468 | 16.25 ± 1.22 (48h) | SRB | [5] | |
| Breast Cancer | MCF-7 | Not explicitly stated, but showed reduced viability | CCK-8, EdU | [2][3] |
| Lung Cancer | A549 | 10.57 (Dauriporphine) | Not specified | |
| A549 | 50.54 ± 1.02 (autophagy inhibition) | MTT | [6] | |
| HCC827 | Dose-dependent inhibition | CCK-8 | [7] | |
| H460 | Dose-dependent inhibition | CCK-8 | [7] | |
| Esophageal Squamous Cell Carcinoma | EC1 | IC50 determined | CCK-8 | [2] |
| ECA109 | IC50 determined | CCK-8 | [2] | |
| Pancreatic Cancer | Not specified | Time- and dose-dependent suppression | EdU, CCK-8 | [8] |
| HeLa, HCT-116 | HeLa | 74.75 ± 1.03 (autophagy inhibition) | MTT | [6] |
| HCT-116 | 80.81 ± 1.10 (autophagy inhibition) | MTT | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways critical for cancer cell survival and proliferation.
In Triple-Negative Breast Cancer , this compound inhibits the γ-secretase/Notch signaling pathway.[5][9] It is suggested that this compound binds to the catalytic core PSEN-1 of γ-secretase, leading to the downregulation of Notch-1 and NICD, and subsequent induction of apoptosis through the modulation of Bax and Bcl-2.[5]
In Lung Cancer , this compound targets glycolysis by inhibiting the AKT-HK2 axis.[7][10] It directly binds to AKT, suppressing its phosphorylation and downstream signaling through GSK3β and c-Myc, ultimately leading to a decrease in the expression of Hexokinase 2 (HK2), a key glycolytic enzyme.[7]
In Esophageal Squamous Cell Carcinoma (ESCC) , this compound induces G1 cell cycle arrest and apoptosis through the activation of endoplasmic reticulum (ER) stress and the p-eIF2α-ATF4 signaling pathway.[1][2][4] This leads to both Noxa-dependent intrinsic apoptosis and CHOP-DR5-dependent extrinsic apoptosis.[2]
Experimental Protocols
Detailed methodologies for key in vitro cell viability assays are provided below.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the CCK-8 assay.
-
After the treatment period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[5]
-
Incubate at 4°C for at least 1 hour.[5]
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[5]
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and propidium iodide (PI).
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V-binding buffer at a concentration of 1x10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Add 400 µL of 1X Annexin V-binding buffer to each tube.[11]
-
Analyze the cells by flow cytometry within 1 hour.[4]
Conclusion
This compound exhibits potent anti-cancer activity in a range of cancer cell lines by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis. Its ability to modulate key signaling pathways highlights its potential as a therapeutic agent. The standardized protocols provided herein will facilitate further investigation into the anti-cancer properties of this compound and aid in the development of novel cancer therapies.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
Analytical Methods for the Quantification of Daurisoline in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Daurisoline in biological samples. The methodologies outlined are based on validated high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques, offering high sensitivity and selectivity for pharmacokinetic and other related studies.
I. Overview of Analytical Methods
The quantification of this compound, a bisbenzylisoquinoline alkaloid with various pharmacological activities, in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary methods employed are UPLC-MS/MS and HPLC, which provide the necessary sensitivity and specificity for detecting the analyte at low concentrations in complex biological fluids like plasma.
A common approach involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by mass spectrometry in multiple reaction monitoring (MRM) mode.[1][2] Dauricine, a structurally similar compound, is often used as an internal standard to ensure accuracy and precision.[3][4]
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters from a validated UPLC-MS/MS method for the determination of this compound in rat plasma.
| Parameter | UPLC-MS/MS Method | HPLC Method |
| Biological Matrix | Rat Plasma | Rabbit Plasma |
| Internal Standard | Dauricine | Dauricine[3] |
| Linearity Range | 3 - 1000 ng/mL[2] | 0.05 - 20.00 µg/mL (50 - 20,000 ng/mL)[3] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[2] | 0.05 µg/mL (50 ng/mL)[3] |
| Intra-day Precision (RSD) | < 13%[2] | 1.9 - 5.6%[3] |
| Inter-day Precision (RSD) | < 13%[2] | 3.5 - 6.5%[3] |
| Accuracy | 91.0 - 105.3%[2] | - |
| Mean Recovery | 77.4 - 86.9%[2] | > 80% (absolute)[3] |
| Relative Recovery | - | 101 ± 5%[3] |
III. Experimental Protocols
A. UPLC-MS/MS Method for this compound in Rat Plasma
This protocol is adapted from a validated method for the pharmacokinetic study of this compound in rats.[2]
1. Materials and Reagents:
-
This compound standard
-
Dauricine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Sample Preparation: A protein precipitation method is used for sample extraction.[2]
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution (Dauricine).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. Chromatographic Conditions:
-
System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
-
This compound: To be determined based on specific instrumentation
-
Dauricine (IS): To be determined based on specific instrumentation
-
B. HPLC Method for this compound in Rabbit Plasma
This protocol is based on a method for determining this compound in rabbit plasma.[3]
1. Materials and Reagents:
-
This compound standard
-
Dauricine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Triethylamine (HPLC grade)
-
Ultrapure water
-
Rabbit plasma (blank)
2. Sample Preparation: This method utilizes a deproteination and two-step liquid-liquid extraction process.[3]
-
To a centrifuge tube, add plasma sample.
-
Add acetonitrile for deproteination.
-
Perform a two-step extraction with dichloromethane.[3]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
3. Chromatographic Conditions:
-
System: HPLC with UV detection
-
Column: C18 column
-
Mobile Phase: Acetonitrile-water-triethylamine (18:82:0.28, pH 3)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 284 nm[3]
IV. Visualizations
Caption: UPLC-MS/MS experimental workflow.
Caption: Key parameters of analytical method validation.
References
Troubleshooting & Optimization
Optimizing Daurisoline concentration for anti-cancer studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Daurisoline in anti-cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my cancer cell line?
A1: The optimal concentration of this compound is highly dependent on the specific cancer cell line. We recommend starting with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on published data, IC50 values typically range from 5 µM to 50 µM for various cancer types. For example, in esophageal squamous cell carcinoma (ESCC) cell lines EC1 and ECA109, the IC50 values were found to be 5.50 μM and 8.73 μM, respectively.[1] In bladder cancer cell lines (5637, T24, and EJ), this compound showed significant viability reduction at concentrations of 5 µM and above.[2]
Q2: I'm observing low solubility of this compound in my cell culture medium. What can I do?
A2: this compound, like many natural compounds, can have limited solubility in aqueous solutions. To improve solubility:
-
Prepare a high-concentration stock solution: Dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) first. For long-term storage, stock solutions can be kept at -20°C for one year or -80°C for two years.[3]
-
Final DMSO concentration: When diluting the stock solution into your culture medium, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Test for precipitation: Before treating your cells, visually inspect the medium for any precipitation after adding this compound. You can also centrifuge the medium and measure the concentration of the supernatant to check for solubility issues.[4]
Q3: My cell viability results are inconsistent. What are the common causes?
A3: Inconsistent results in cytotoxicity assays (e.g., MTT, CCK-8) can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. High cell density can lead to high background absorbance.[5]
-
Compound Stability: The stability of this compound in cell culture media can vary. It's advisable to perform stability tests in parallel with your experiments.[6][7]
-
Incubation Time: The IC50 value is time-dependent. Results can differ significantly between 24, 48, and 72-hour endpoints.[8] Choose an incubation time that is relevant to your experimental question and keep it consistent.
-
Pipetting and Bubbles: Inaccurate pipetting or the presence of air bubbles in the wells can lead to high variability.[5]
Q4: this compound is not inducing apoptosis in my cells at the expected concentration. What should I check?
A4: If this compound is not inducing apoptosis as expected, consider the following:
-
Mechanism of Action: this compound can induce different cellular responses. Besides apoptosis, it is known to cause G1 phase cell cycle arrest.[1][9] You may want to perform a cell cycle analysis to see if the cells are arrested at a specific phase.
-
Autophagy Inhibition: this compound is also known as a potent autophagy blocker.[3][10] In some contexts, inhibiting autophagy can sensitize cancer cells to other chemotherapeutic agents.[11][12] The primary effect in your cell line might be autophagy inhibition rather than direct apoptosis induction.
-
Assay Sensitivity: Ensure your apoptosis detection method (e.g., Annexin V staining, caspase cleavage) is sensitive enough and that you are analyzing cells at an appropriate time point post-treatment.
Data Summary: this compound Efficacy
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across various human cancer cell lines. This data can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| EC1 | Esophageal Squamous Cell Carcinoma | 5.50 µM | 72 hours[1] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 8.73 µM | 72 hours[1] |
| 5637 | Bladder Cancer | > 5 µM | Not Specified[2] |
| T24 | Bladder Cancer | > 5 µM | Not Specified[2] |
| EJ | Bladder Cancer | > 10 µM | Not Specified[2] |
| HCT-116 | Colon Cancer | 80.81 µM (Autophagy Inhibition) | Not Specified[3] |
| HeLa | Cervical Cancer | 74.75 µM (Autophagy Inhibition) | Not Specified[3] |
| A549 | Lung Cancer | 50.54 µM (Autophagy Inhibition) | Not Specified[3] |
| HCT116 | Colorectal Cancer | 2.03 µM | 48 hours[13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its experimental evaluation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting guide for inconsistent cytotoxicity results.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.[14]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the plate and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours at 37°C. If using MTT, you must then solubilize the formazan crystals with 150 µL of DMSO.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[5]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC / PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[1]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., the determined IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[15]
Materials:
-
6-well cell culture plates
-
This compound
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect all cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins in pathways affected by this compound.[9]
Materials:
-
This compound-treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against AKT, p-AKT, ERK, p-ERK, cleaved Caspase-3, p21)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. This compound Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2α-ATF4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibiting Tumor Angiogenesis and Epithelial-Mesenchymal Transition in Bladder Cancer by Mediating HAKAI Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-stability relationship of anthocyanins under cell culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation, induces apoptosis, and enhances TRAIL sensitivity of breast cancer cells by upregulating DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural autophagy blockers, dauricine (DAC) and this compound (DAS), sensitize cancer cells to camptothecin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural autophagy blockers, dauricine (DAC) and this compound (DAS), sensitize cancer cells to camptothecin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits hepatocellular carcinoma progression by restraining autophagy and promoting cispaltin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Daurisoline Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers utilizing daurisoline in their experimental work. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly unexpected cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my non-cancerous cell line after treatment with this compound, which was unexpected. Is this a known effect?
A1: While this compound is primarily investigated for its anti-cancer properties, it can exhibit cytotoxic effects on non-cancerous cells, often in a dose-dependent manner. However, studies have shown that some non-cancerous cell lines display a degree of resistance to this compound-induced cytotoxicity at lower concentrations. For instance, the immortalized normal ureter epithelial cell line SV-HUC-1 showed no suppression of viability at concentrations of 10 μM and below. Similarly, primary human chondrocytes did not exhibit significant toxicity at concentrations up to 5 μM.[1] If you are observing cytotoxicity at low micromolar concentrations, it could be due to several factors including the specific sensitivity of your cell line, experimental conditions, or the purity of the this compound compound.
Q2: What are the typical IC50 values for this compound in non-cancerous cell lines?
A2: There is limited but growing data on the IC50 values of this compound in non-cancerous cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental protocols, such as incubation time and the specific cell viability assay used. Below is a summary of available data.
Data Presentation: this compound Cytotoxicity
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Organism | Description | IC50 Value (µM) | Citation(s) |
| HEK293 | Embryonic Kidney | Human | Non-cancerous | 9.1 - 9.6 | [2] |
| SV-HUC-1 | Urothelial | Human | Non-cancerous, immortalized | > 10 | [1] |
| Human Chondrocytes | Chondrocyte | Human | Non-cancerous, primary | > 5 | [1] |
| EC1 | Esophageal Squamous Carcinoma | Human | Cancerous | 5.50 | |
| ECA109 | Esophageal Squamous Carcinoma | Human | Cancerous | 8.73 | |
| MDA-MB-231 | Breast Adenocarcinoma | Human | Cancerous | 18.31 ± 1.58 | [3] |
| MDA-MB-468 | Breast Adenocarcinoma | Human | Cancerous | 16.25 ± 1.22 | [3] |
Q3: What is the mechanism of this compound-induced cytotoxicity?
A3: In cancer cells, this compound is known to induce apoptosis (programmed cell death) through multiple pathways. A primary mechanism involves the generation of excessive reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress.[4] This activates downstream signaling cascades involving factors like ATF4, CHOP, and DR5, ultimately leading to caspase activation and apoptosis. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway in some cancer types, which is crucial for cell survival and proliferation.[5][6] Interestingly, in non-cancerous human chondrocytes under oxidative stress, this compound has been reported to activate the PI3K/Akt/mTOR pathway, suggesting a protective role in certain contexts.[1]
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in my non-cancerous cell line.
-
Possible Cause 1: Cell Line Sensitivity: Your specific non-cancerous cell line may be particularly sensitive to this compound. Not all non-cancerous cells will respond in the same way.
-
Troubleshooting Step: Perform a dose-response curve starting from a very low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to determine the precise IC50 value for your specific cell line.
-
-
Possible Cause 2: this compound Purity and Solvent Effects: The purity of your this compound compound can significantly impact its activity. Impurities may be more cytotoxic than this compound itself. The solvent used to dissolve the this compound (commonly DMSO) can also be toxic at higher concentrations.
-
Troubleshooting Step: Ensure you are using a high-purity this compound compound. Always run a vehicle control (cells treated with the same concentration of solvent used to deliver the this compound) to account for any solvent-induced cytotoxicity.
-
-
Possible Cause 3: Experimental Conditions: Cell density, incubation time, and media components can all influence the apparent cytotoxicity of a compound.
-
Troubleshooting Step: Standardize your cell seeding density and ensure it is within the optimal range for your cell line. If you suspect your compound is unstable in media over long periods, consider reducing the incubation time or replenishing the media with fresh compound.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound Preparation: this compound, as a natural product, may be prone to degradation if not stored or handled correctly. Repeated freeze-thaw cycles of the stock solution can lead to reduced potency.
-
Troubleshooting Step: Aliquot your this compound stock solution upon receipt to minimize freeze-thaw cycles. Protect the stock solution from light and store it at the recommended temperature. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 2: Assay Interference: The chemical properties of this compound may interfere with the readout of certain viability assays. For example, some compounds can interfere with the absorbance or fluorescence readings in colorimetric or fluorometric assays.
-
Troubleshooting Step: If you are using an MTT or similar metabolic assay, consider validating your results with an alternative method that measures a different aspect of cell health, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion).
-
-
Possible Cause 3: Cell Culture Conditions: Fluctuations in incubator CO2 levels, temperature, or humidity can stress cells and make them more susceptible to cytotoxic agents. Contamination, especially low-level mycoplasma contamination, can also significantly alter cellular responses.
-
Troubleshooting Step: Regularly calibrate your incubator and ensure consistent culture conditions. Routinely test your cell lines for mycoplasma contamination.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Caption: this compound's protective role via PI3K/Akt/mTOR activation.
Experimental Workflows
References
- 1. This compound attenuates H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2α-ATF4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppress glioma progression by inhibiting autophagy through PI3K/AKT/mTOR pathway and increases TMZ sensiti… [ouci.dntb.gov.ua]
Improving the delivery of Daurisoline to target tissues.
Welcome to the technical support center for improving the targeted delivery of Daurisoline. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this compound delivery systems.
I. Frequently Asked Questions (FAQs)
1. What are the main challenges in delivering this compound to target tissues?
This compound, a bis-benzylisoquinoline alkaloid, presents several challenges for effective targeted delivery:
-
Low Aqueous Solubility: this compound is poorly soluble in water, which can lead to difficulties in formulation and may limit its bioavailability when administered orally.
-
Poor Bioavailability: Studies have shown that this compound has low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation. This is a common issue for many hydrophobic drugs.[1][2]
-
Lack of Specificity: When administered in its free form, this compound can distribute non-specifically throughout the body, potentially leading to off-target effects and requiring higher doses to achieve a therapeutic concentration at the desired site.
2. What are the potential delivery systems for improving this compound's targeted delivery?
To overcome the challenges mentioned above, various nanocarrier systems can be employed to improve the delivery of this compound. These include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect the drug from degradation, improve its solubility, and can be surface-modified with ligands for targeted delivery.
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers. They can encapsulate the drug within their matrix, providing sustained release and protection from the biological environment. Similar to liposomes, their surface can be functionalized for targeting. For instance, a study on the related alkaloid tetrandrine utilized poly(lactic-co-glycolic) acid (PLGA) nanoparticles.[3]
-
Microemulsions: These are clear, stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. They can enhance the oral bioavailability of poorly soluble drugs by increasing their solubilization in the gastrointestinal tract.[4]
3. What are the key signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, making it a promising candidate for various therapeutic applications, including cancer. Understanding these pathways is crucial for designing targeted therapies. The main pathways identified are:
-
AKT-HK2 Axis: this compound can inhibit glycolysis in lung cancer cells by targeting the AKT-HK2 signaling pathway.
-
JAK2/STAT3 Pathway: It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.
-
TBK1-Dependent Type I Interferon Pathway: this compound can modulate this pathway to boost anti-tumor immunity.
-
Autophagy Inhibition: this compound is a known autophagy blocker, which can sensitize cancer cells to chemotherapy.
II. Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the formulation and characterization of this compound-loaded delivery systems. As specific data for this compound is limited, these guides are based on general principles for hydrophobic alkaloids and nanocarrier preparation.
A. Liposomal Formulation of this compound
Problem 1: Low Encapsulation Efficiency (%EE) of this compound
| Possible Cause | Suggested Solution |
| Poor solubility of this compound in the aqueous phase during hydration. | For passive loading, try dissolving this compound in the organic solvent along with the lipids before forming the thin film. |
| Suboptimal drug-to-lipid ratio. | Optimize the drug-to-lipid ratio. A very high ratio can lead to drug precipitation. |
| Inefficient hydration of the lipid film. | Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of the lipids. Agitate the mixture vigorously during hydration. |
| Drug leakage during extrusion. | Perform extrusion above the Tc of the lipids. Consider using a remote loading method if passive loading is inefficient. |
Problem 2: Liposome Aggregation
| Possible Cause | Suggested Solution |
| Insufficient surface charge. | Incorporate charged lipids (e.g., phosphatidylglycerol) into the formulation to increase electrostatic repulsion between vesicles. |
| Inadequate PEGylation. | If using PEGylated lipids, ensure the concentration is sufficient to provide a steric barrier. |
| High lipid concentration. | Optimize the lipid concentration; very high concentrations can promote aggregation. |
| Improper storage conditions. | Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used. |
B. Nanoparticle Formulation of this compound
Problem 1: Low Drug Loading (%DL) of this compound
| Possible Cause | Suggested Solution |
| Poor affinity of this compound for the polymer matrix. | Experiment with different biodegradable polymers (e.g., PLGA, PLA, PCL) to find one with better compatibility with this compound. |
| Drug partitioning into the external aqueous phase during formulation. | Use an emulsion-based method (e.g., solvent evaporation) and optimize the stabilizer concentration in the external phase to minimize drug loss. |
| Rapid drug diffusion from the nanoparticles. | Consider using a polymer with a higher glass transition temperature or increasing the molecular weight of the polymer to slow down drug release. |
Problem 2: Broad Particle Size Distribution (High Polydispersity Index - PDI)
| Possible Cause | Suggested Solution |
| Inefficient homogenization or sonication. | Optimize the energy input during nanoparticle preparation (e.g., sonication time and amplitude, homogenization speed). |
| Particle aggregation. | Ensure adequate stabilizer concentration. Consider using a combination of stabilizers (e.g., a surfactant and a polymer). |
| Ostwald ripening. | This can occur in nanoemulsion-based methods. Optimize the formulation to create a stable nanoemulsion. |
III. Experimental Protocols
The following are generalized protocols for the preparation of liposomes and nanoparticles. These should be considered as a starting point and will likely require optimization for this compound.
A. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., a mixture of a neutral phospholipid like DSPC, cholesterol, and a PEGylated phospholipid like DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by vortexing or rotating to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
B. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsification:
-
Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.
-
IV. Quantitative Data
As there is limited published quantitative data specifically for this compound-loaded nanocarriers, the following tables summarize data for other structurally related bis-benzylisoquinoline alkaloids to provide a reference point for expected formulation characteristics.
Table 1: Formulation and Characterization of Tetrandrine-Loaded Nanoparticles
| Parameter | Value | Reference |
| Nanoparticle Type | Magnetic Fe3O4-loaded PLGA | [3] |
| Alkaloid | Tetrandrine | [3] |
| Cell Line for Cytotoxicity | A549 (Human Lung Cancer) | [3] |
| Observed Effect | Induced apoptosis via mitochondrial pathway | [3] |
Table 2: Formulation and Characterization of Berberine-Loaded Liposomes
| Parameter | Value | Reference |
| Liposome Preparation Method | Ethanol Injection | [5] |
| Alkaloid | Berberine | [5] |
| Drug Concentration | 0.3 mg/mL | [5] |
| Particle Size (Diameter) | 0.11 µm | [5] |
| In Vivo Model | Myocardial Infarction in mice | [5] |
| Observed Effect | Preserved cardiac ejection fraction | [5] |
Table 3: Formulation and Characterization of Berberine-Loaded Liposomes for Gastric Cancer
| Parameter | Value | Reference |
| Liposome Preparation Method | Thin-film hydration | [6] |
| Alkaloid | Berberine | [6] |
| Lipid Composition | Lecithin, Cholesterol, Tween 80 | [6] |
| Encapsulation Efficiency | 99% | [6] |
| Drug Loading | 4.9% | [6] |
V. Visualization of Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the AKT/GSK3β/c-Myc/HK2 signaling pathway.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102961751A - Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents [patents.google.com]
- 5. Liposome encapsulated berberine treatment attenuates cardiac dysfunction after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy [frontiersin.org]
Technical Support Center: Daurisoline Resistance in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing challenges related to daurisoline resistance in cancer cell lines. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and visualizations of key molecular pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary anti-cancer mechanisms?
This compound is a bis-benzylisoquinoline alkaloid compound derived from the rhizome of Menispermum dauricum. It has demonstrated anti-tumor effects in various cancers through multiple mechanisms:
-
Inhibition of Signaling Pathways: this compound can suppress cancer progression by targeting several key signaling pathways. In triple-negative breast cancer, it inhibits the γ-secretase/Notch axis[1][2][3]. In lung cancer, it targets the AKT-GSK3β-c-Myc-HK2 signaling axis, thereby inhibiting glycolysis[4][5]. It has also been shown to be a dual inhibitor of MEK1 and MEK2, inactivating the ERK1/2 pathway in esophageal squamous cell carcinoma (ESCC)[6]. Another study in pancreatic cancer revealed its ability to inhibit the JAK2/STAT3 pathway by preventing the ubiquitination of PPARα[7].
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce G1 phase cell cycle arrest and trigger apoptosis in cancer cells. In ESCC, it activates endoplasmic reticulum (ER) stress, leading to apoptosis through both intrinsic (Noxa-dependent) and extrinsic (CHOP-DR5-dependent) pathways via the p-eIF2α-ATF4 axis[8][9].
-
Autophagy Inhibition: this compound and its analog, dauricine, act as autophagy blockers. They impair lysosomal function and block the maturation of autophagosomes. This action can sensitize cancer cells to other chemotherapeutic agents like camptothecin, suggesting a role in overcoming certain types of drug resistance[10][11].
Q2: What are the potential mechanisms of resistance to this compound?
While specific studies on acquired this compound resistance are limited, potential mechanisms can be inferred from its known targets and general principles of drug resistance. These may include:
-
Alterations in Target Pathways: Genetic mutations or epigenetic modifications in the components of the Notch, AKT, MEK/ERK, or JAK/STAT pathways could prevent this compound from binding to its target or render the pathway constitutively active.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, which are common mediators of multidrug resistance, could lead to increased efflux of this compound from the cancer cell, reducing its intracellular concentration[12].
-
Metabolic Reprogramming: Since this compound can inhibit glycolysis in lung cancer cells[4][5], resistant cells might adapt by shifting to alternative metabolic pathways to sustain their energy requirements.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins (like Bax, Noxa) could make cells less susceptible to this compound-induced cell death[1][8].
Q3: My cells are showing less sensitivity to this compound than expected. What are some possible reasons?
Several factors could contribute to lower-than-expected sensitivity:
-
Cell Line Specificity: The efficacy of this compound is highly dependent on the cancer type and the specific genetic background of the cell line. Its primary targets (e.g., Notch, AKT) may not be the main drivers of proliferation in your specific cell model.
-
Compound Stability: Ensure your this compound stock solution is prepared correctly (typically in DMSO) and stored properly to prevent degradation. Repeated freeze-thaw cycles should be avoided[13].
-
Experimental Conditions: Cell density at the time of treatment can significantly impact drug response. High cell confluence can reduce the effective concentration of the drug available to each cell[14]. Also, verify the passage number of your cell line, as high-passage numbers can lead to phenotypic drift.
-
Assay-Related Issues: The choice of cell viability assay can influence results. For example, assays based on metabolic activity (like MTT) can sometimes be confounded by changes in cellular metabolism induced by the drug itself. Direct cell counting or DNA-based assays (e.g., CyQUANT) can be more reliable alternatives[14].
Q4: What are some reported IC50 values for this compound in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes some reported values.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 h | 18.31 ± 1.58 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 48 h | 16.25 ± 1.22 | [1] |
| EC1 | Esophageal Squamous Cell Carcinoma | 72 h | 5.50 | [8] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 72 h | 8.73 | [8] |
Troubleshooting Guides
Problem: Inconsistent IC50 values in my cell viability assays.
| Potential Cause | Suggested Solution |
| Variable Cell Seeding Density | Ensure a uniform, single-cell suspension before plating. Optimize seeding density so that control wells are in the logarithmic growth phase (not over-confluent) at the end of the assay[14]. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate, as they are most susceptible to evaporation. If you must use them, fill the surrounding empty wells with sterile PBS or water to create a humidified barrier. |
| Inaccurate Drug Dilutions | Prepare a fresh serial dilution series for each experiment. Use low-retention pipette tips for accuracy, especially when working with small volumes. |
| Assay Incubation Time | Ensure the incubation time with the viability reagent (e.g., CCK-8, MTT) is consistent across all plates and experiments and falls within the linear range of the assay. |
| Compound Precipitation | Visually inspect the media after adding the highest concentrations of this compound. If precipitation occurs, consider using a lower concentration range or adding a small amount of a solubilizing agent (if compatible with your cells). |
Problem: Western blot shows no change in target protein expression or phosphorylation after this compound treatment.
| Potential Cause | Suggested Solution |
| Suboptimal Treatment Time/Dose | Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 0.5x, 1x, 2x IC50) experiment to identify the optimal conditions for observing changes in your target pathway. |
| Poor Antibody Quality | Validate your primary antibody using positive and negative controls (e.g., a cell line known to express the target, or cells treated with a known activator/inhibitor of the pathway). Check the antibody datasheet for recommended conditions. |
| Rapid Protein Turnover/Recovery | The effect on protein phosphorylation can be transient. Lysis of cells should be performed quickly after treatment, and phosphatase/protease inhibitors must be included in the lysis buffer. |
| Target Not Relevant in Cell Line | The specific pathway you are investigating (e.g., Notch) may not be a primary driver in your chosen cell line. Screen for changes in multiple known this compound targets (p-AKT, p-ERK, NICD) to identify the relevant mechanism of action[1][4][6]. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol is adapted from established methods for developing drug-resistant cell lines[13][15][16].
-
Determine Initial IC50: First, accurately determine the IC50 of this compound for the parental cancer cell line using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a low concentration, typically 1/10th to 1/5th of the IC50 value[13].
-
Stepwise Dose Escalation: When the cells resume a normal growth rate and reach ~80% confluence, passage them and increase the this compound concentration by a factor of 1.5 to 2.0[15].
-
Monitor and Maintain: Continuously monitor the cells. If significant cell death occurs, reduce the concentration increment or maintain the current concentration for additional passages until the cells adapt[15]. The medium containing this compound should be changed every 2-3 days.
-
Cryopreservation: At each successful concentration step, freeze aliquots of the cells. This creates a backup in case of cell death at higher concentrations and provides a panel of cells with varying degrees of resistance[16].
-
Resistance Validation: After several months of continuous culture (typically 6-12 months), the resulting cell line should be able to proliferate in a this compound concentration that is at least 5-10 times the initial IC50. Validate the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Characterization: Once resistance is confirmed, perform molecular analyses (e.g., Western blot, RNA-seq) to investigate the underlying resistance mechanisms.
Protocol 2: Determining this compound IC50 using a CCK-8 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a 2x concentrated serial dilution of this compound in culture medium. Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2x drug solutions to achieve the final concentrations. Include "vehicle control" (e.g., DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a standard cell culture incubator.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, until a visible color change occurs in the control wells.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (like GraphPad Prism) to calculate the IC50 value.
-
Protocol 3: Analysis of Protein Expression by Western Blot
-
Cell Lysis: After treating cells with this compound for the desired time and concentration, wash them with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-Notch1, anti-HK2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Workflows
Caption: this compound inhibits the γ-secretase/Notch pathway.[1][2]
Caption: this compound inhibits glycolysis via the AKT/GSK3β/HK2 axis.[4][5]
Caption: this compound induces ER stress-mediated apoptosis.[8][9]
Caption: Workflow for developing this compound-resistant cell lines.[13][15]
References
- 1. This compound Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses esophageal squamous cell carcinoma growth in vitro and in vivo by targeting MEK1/2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2α-ATF4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2 α-ATF4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural autophagy blockers, dauricine (DAC) and this compound (DAS), sensitize cancer cells to camptothecin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing Daurisoline treatment duration for maximal therapeutic effect.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of Daurisoline to achieve maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bis-benzylisoquinoline alkaloid with multiple reported mechanisms of action, making it a compound of interest for various diseases, particularly cancer. Its primary modes of action include:
-
Inhibition of the AKT-HK2 Signaling Pathway: In lung cancer cells, this compound has been shown to directly bind to AKT, which in turn antagonizes the AKT-GSK3β-c-Myc-HK2 signaling axis. This leads to a reduction in glycolysis and inhibits cancer progression.
-
Autophagy Blockade: this compound is a potent autophagy blocker.[1] It impairs lysosomal function and acidification, which disrupts the cellular degradation and recycling process that cancer cells can use to survive.[2]
-
Inhibition of the JAK2/STAT3 Signaling Pathway: In pancreatic cancer, this compound has been found to bind to PPARα, preventing its ubiquitination-mediated degradation. This leads to the suppression of the JAK2/STAT3 signaling pathway, thereby inhibiting cancer cell progression.
Q2: How do I determine the optimal treatment duration for this compound in my specific cell line?
A2: The optimal treatment duration for this compound is dependent on your cell line, the concentration of this compound used, and the specific biological question you are investigating. A systematic approach is recommended to determine the ideal duration for your experiments. This typically involves conducting a time-course experiment.
A well-designed time-course experiment should include multiple time points to capture both early and late cellular responses to this compound. The selection of time points should consider the doubling time of your cell line and the known kinetics of the signaling pathways you are studying. For example, effects on signaling pathways like AKT phosphorylation may be observed within hours, while effects on cell viability and apoptosis may require longer incubation times (e.g., 24, 48, or 72 hours).
Q3: What is the stability of this compound in cell culture medium?
For experiments extending beyond 24-48 hours, it is advisable to consider replacing the medium with freshly prepared this compound to maintain a consistent concentration. Alternatively, you can empirically assess its stability in your specific cell culture medium by incubating the compound in the medium for various durations and then testing its biological activity.
Q4: Are there any known pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound that can guide in vivo treatment duration?
A4: A PK/PD study in beagle dogs has shown that this compound follows a two-compartment open model with a relatively rapid distribution and elimination.[1] In this study, the maximum pharmacological effects were observed to peak 10 to 15 minutes after the maximum plasma concentration was reached, indicating a delay between drug exposure and biological response.[1] While this study was conducted in an animal model for anti-arrhythmic effects, it highlights the importance of considering the temporal relationship between drug administration and its therapeutic effect when designing in vivo studies. The oral bioavailability of this compound in rats has been reported to be approximately 14.8%.
Troubleshooting Guides
Issue 1: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The cell line you are using may be particularly sensitive to this compound. Different cell lines exhibit varying sensitivities to anti-cancer agents.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.
-
Reduce treatment duration: If high toxicity is observed at early time points, consider shortening the incubation period to assess for more subtle, early-stage cellular responses.
-
Check solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Issue 2: Inconsistent results in long-term experiments (beyond 48 hours).
-
Possible Cause: The inconsistent results may be due to the degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Medium replacement: For long-term experiments, replace the culture medium with freshly prepared this compound at regular intervals (e.g., every 24 or 48 hours) to maintain a stable concentration of the compound.
-
Assess compound stability: If possible, perform an analysis (e.g., HPLC) to determine the concentration of this compound in your culture medium over time.
-
Control for cell density: Ensure that cell confluence does not become a confounding factor in your long-term experiments. Plate cells at a lower density for longer time-course studies.
-
Issue 3: Not observing the expected downstream effects on the AKT or autophagy pathways.
-
Possible Cause: The timing of your endpoint analysis may not be optimal to detect the changes in the specific signaling pathway.
-
Troubleshooting Steps:
-
Conduct a time-course experiment: Analyze the phosphorylation status of AKT or the levels of autophagy markers (e.g., LC3-II, p62) at multiple early time points (e.g., 1, 3, 6, 12, 24 hours) to capture the dynamic changes in these pathways.
-
Verify compound activity: Ensure that your stock solution of this compound is stored correctly and has not degraded. Use a positive control for the pathway you are investigating, if available.
-
Check your detection method: Confirm that your antibodies and other reagents for Western blotting or other detection methods are working correctly.
-
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Treatment in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Observed Effect |
| HCC827, H460, H1299 | Lung Cancer | Dose-dependent | Time-dependent | Decreased proliferation |
| HeLa, A549, HCT-116 | Cervical, Lung, Colon Cancer | 10 - 80.81 | Not specified | Inhibition of autophagy |
| Pancreatic Cancer Cells | Pancreatic Cancer | Dose-dependent | Time-dependent | Suppression of proliferation, migration, and invasion |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Duration using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to overconfluence at the final time point. Allow the cells to adhere overnight.
-
Dose-Response Treatment: Prepare a serial dilution of this compound in your cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
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Cell Viability Assessment: At each time point, assess cell viability using a suitable assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the dose-response curves and determine the IC50 value for each treatment duration. This will help you select an appropriate concentration and duration for subsequent mechanistic studies.
Mandatory Visualization
Caption: this compound inhibits the AKT-HK2 signaling pathway.
Caption: this compound acts as an autophagy blocker.
References
Validation & Comparative
Daurisoline and Camptothecin: A Synergistic Combination for Enhanced Cancer Therapy
A detailed analysis of the synergistic effects of Daurisoline in combination with Camptothecin, presenting key experimental data, methodologies, and the underlying molecular mechanisms for researchers, scientists, and drug development professionals.
The quest for more effective cancer therapies has led researchers to explore combination strategies that can enhance the efficacy of existing chemotherapeutic agents. One such promising combination is the use of this compound, a bis-benzylisoquinoline alkaloid, with Camptothecin, a well-known topoisomerase I inhibitor. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
This compound has been identified as a potent autophagy blocker.[1] Autophagy is a cellular process that cancer cells can exploit to survive the stress induced by chemotherapy.[2] By inhibiting this protective mechanism, this compound sensitizes cancer cells to the cytotoxic effects of Camptothecin, which induces DNA damage and apoptosis.[2][3] This synergistic interaction leads to a significant increase in cancer cell death compared to treatment with either drug alone.
Comparative Performance Data
One key study demonstrated that the combination of this compound or its analogue, Dauricine, with Camptothecin leads to a dramatic reduction in the viability of HeLa, HCT 116, and A549 cancer cells.[2] The half-maximal inhibitory concentration (IC50) values for this compound and Dauricine alone in these cell lines are presented below, indicating their inherent cytotoxic potential.
| Cell Line | Compound | IC50 (µM) ± SEM |
| HeLa | Dauricine | 69.85 ± 1.03 |
| This compound | 74.75 ± 1.03 | |
| A549 | Dauricine | 54.22 ± 1.02 |
| This compound | 50.54 ± 1.02 | |
| HCT-116 | Dauricine | 94.44 ± 1.04 |
| This compound | 80.81 ± 1.10 | |
| Data from Wu et al., Oncotarget, 2017.[4] |
While the above table indicates the individual potency of this compound and Dauricine, the primary value of this compound in this combination therapy lies in its ability to potentiate the action of Camptothecin. The significant decrease in cell viability observed with the combination treatment, as reported by Wu et al. (2017), underscores this synergistic relationship.[2]
Mechanism of Synergistic Action: Blocking Protective Autophagy
The synergistic effect of this compound and Camptothecin is primarily attributed to the inhibition of protective autophagy.[2]
Camptothecin's Mechanism of Action: Camptothecin and its derivatives are potent inhibitors of DNA topoisomerase I.[5] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Camptothecin prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][5] However, cancer cells can activate survival mechanisms, such as autophagy, to counteract the stress induced by Camptothecin.[2]
This compound's Role as an Autophagy Inhibitor: this compound acts as a blocker of autophagy.[1][2] Autophagy is a catabolic process where cells degrade and recycle their own components to survive periods of stress, such as that induced by chemotherapy.[2] In the context of cancer treatment, autophagy can be a pro-survival mechanism for tumor cells.[2] this compound impairs lysosomal function, a critical step in the final stages of autophagy, leading to the accumulation of autophagic vacuoles.[1][2]
The Synergy: By inhibiting the protective autophagic response with this compound, cancer cells are left more vulnerable to the DNA damage and apoptotic signals induced by Camptothecin. This dual-action approach effectively dismantles the cancer cell's defense mechanisms, leading to enhanced cell death.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the study of the synergistic effects of this compound and Camptothecin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HCT-116)
-
This compound and Camptothecin
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Camptothecin, or a combination of both for the desired time period (e.g., 48 hours). Include untreated control wells.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Autophagy Markers
This technique is used to detect and quantify the levels of specific proteins, in this case, the autophagy markers LC3 and p62.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Conclusion and Future Directions
The combination of this compound and Camptothecin represents a promising strategy for enhancing the efficacy of cancer chemotherapy. By targeting both DNA replication and the cellular stress response, this combination has the potential to overcome drug resistance and improve patient outcomes.
Further research is warranted to:
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Quantify the synergistic effects across a broader range of cancer types using methodologies such as the Combination Index (CI).
-
Evaluate the efficacy and safety of this combination in in vivo animal models.
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Elucidate the full spectrum of molecular pathways affected by this combination therapy.
The continued investigation of such synergistic combinations is a critical step towards the development of more effective and less toxic cancer treatments.
References
- 1. Natural autophagy blockers, dauricine (DAC) and this compound (DAS), sensitize cancer cells to camptothecin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural autophagy blockers, dauricine (DAC) and this compound (DAS), sensitize cancer cells to camptothecin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. broadpharm.com [broadpharm.com]
A Comparative Analysis of the Neuroprotective Efficacy of Daurisoline and Dauricine
In the quest for novel therapeutic agents for neurodegenerative diseases and ischemic brain injury, natural compounds have emerged as a promising frontier. Among these, the bisbenzylisoquinoline alkaloids, Daurisoline and Dauricine, isolated from the roots of Menispermum dauricum, have garnered significant attention for their potential neuroprotective properties. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective capacities of this compound and Dauricine have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from independent studies, offering a glimpse into their relative potency under different neurotoxic insults.
| Compound | Model | Assay | Endpoint | Result | Reference |
| This compound | Rat primary cortical cultures | Glutamate-induced neurotoxicity | Cell Viability | IC50: 3.4 µmol/L | [1] |
| Freshly dissociated rat brain cells | Glutamate-elicited Ca2+ increase | Inhibition of Ca2+ influx | IC50: 2.0 µmol/L | [1] | |
| Cultured rat hippocampal neurons | Glutamate-induced cytotoxicity | Prevention of cell death | 50% prevention at 2.8 µmol/L | [2] | |
| Dauricine | Rat model of transient focal cerebral ischemia | Ischemia/Reperfusion Injury | Reduction of inflammatory markers (MPO, ICAM-1, IL-1β, TNF-α) | Significant reduction with treatment | [3][4][5] |
| Rat model of transient focal cerebral ischemia | Ischemia/Reperfusion Injury | Apoptosis Inhibition | Increased Bcl-2 expression, decreased DNA fragmentation | [3][4] | |
| Alzheimer's disease mouse model | Cognitive Impairment | Improved learning and memory | Attenuated neuronal damage at 1 mg/kg and 10 mg/kg | [6] |
Note: A direct comparison of IC50 values is challenging due to the different experimental models and endpoints used in the studies. However, the data suggests that both compounds are active in the low micromolar range.
Mechanistic Insights: Signaling Pathways
The neuroprotective actions of this compound and Dauricine are attributed to their modulation of distinct signaling pathways.
This compound's neuroprotective mechanism primarily involves the inhibition of glutamate-induced excitotoxicity. This is achieved by blocking the influx of calcium ions (Ca2+) into neurons, a critical event in the excitotoxic cascade that leads to cell death.[1] Furthermore, this compound has been shown to reduce the production of nitric oxide (NO), a downstream effector of glutamate-mediated neurotoxicity.[2]
Caption: this compound's neuroprotective mechanism against glutamate-induced excitotoxicity.
Dauricine exerts its neuroprotective effects through a multi-targeted approach. Studies have demonstrated its ability to mitigate neuroinflammation by reducing the expression of pro-inflammatory mediators such as MPO, ICAM-1, IL-1β, and TNF-α following cerebral ischemia/reperfusion injury.[3][4][5] It also exhibits anti-apoptotic properties by modulating the expression of Bcl-2 family proteins.[3][4][7] In models of Alzheimer's disease, Dauricine has been shown to alleviate cognitive impairment by regulating the Ca2+/Calmodulin (CaM) pathway, which in turn reduces the hyperphosphorylation of Tau protein and the production of amyloid-β (Aβ) plaques.[6][8]
Caption: Dauricine's multi-target neuroprotective mechanisms.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data and designing future experiments.
In Vitro Neuroprotection Assay (Glutamate-Induced Neurotoxicity)
A common workflow for assessing neuroprotection against glutamate-induced excitotoxicity in primary neuronal cultures is outlined below.
Caption: General workflow for in vitro neuroprotection assays.
1. Primary Neuronal Culture:
-
Cortical or hippocampal neurons are isolated from embryonic or neonatal rats.[1][2]
-
Cells are plated on coated culture dishes and maintained in a suitable neurobasal medium supplemented with growth factors.
2. Compound Treatment:
-
Neurons are pre-incubated with varying concentrations of this compound or Dauricine for a specified period before the neurotoxic insult.
3. Induction of Neurotoxicity:
-
Neurotoxicity is induced by exposing the neuronal cultures to a toxic concentration of glutamate.[1][2]
4. Assessment of Neuroprotection:
-
Cell Viability Assays: The extent of neuroprotection is quantified using assays such as the MTT assay, which measures mitochondrial metabolic activity, or the Trypan Blue exclusion assay, which identifies cells with compromised membrane integrity.[2]
-
Calcium Imaging: Intracellular calcium levels are measured using fluorescent calcium indicators to assess the effect of the compound on glutamate-induced calcium influx.[1]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Bcl-2, Bax, p-Tau) are determined to elucidate the underlying mechanisms.[8]
In Vivo Models of Neurological Disorders
1. Focal Cerebral Ischemia/Reperfusion Model:
-
This model mimics the conditions of a stroke. In rats, the middle cerebral artery is temporarily occluded to induce ischemia, followed by reperfusion.
-
Dauricine or a vehicle is administered before or after the ischemic event.
-
Endpoints include the measurement of infarct volume, neurological deficit scores, and molecular markers of inflammation and apoptosis in the brain tissue.[5]
2. Alzheimer's Disease Model:
-
A common method to induce an Alzheimer's-like pathology in mice involves the combined administration of D-galactose and aluminum chloride (AlCl3).[6]
-
Dauricine is administered over a prolonged period.
-
Cognitive function is assessed using behavioral tests like the Morris water maze.
-
Histopathological changes, such as neuronal damage, amyloid-β plaque deposition, and neurofibrillary tangles (NFTs), are evaluated in the hippocampus and cortex.[6]
Conclusion
Both this compound and Dauricine demonstrate significant neuroprotective potential, albeit through different primary mechanisms. This compound appears to be a potent inhibitor of glutamate-induced excitotoxicity, a key pathological process in acute neuronal injury. Dauricine, on the other hand, exhibits a broader spectrum of activity, targeting neuroinflammation, apoptosis, and the pathological hallmarks of Alzheimer's disease.
The choice between these two compounds for further investigation would depend on the specific neurological condition being targeted. For acute ischemic events where excitotoxicity is a major contributor, this compound may hold more promise. For chronic neurodegenerative diseases with a complex pathology involving inflammation and protein aggregation, the multi-target approach of Dauricine may be more advantageous. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish their relative neuroprotective efficacy.
References
- 1. [Protective effects of (-)-S.R-daurisoline on neuronal injury in rat primary cortical cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-S.R-daurisoline protects cultured hippocampal neurons against glutamate neurotoxicity by reducing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Inhibitory effect of dauricine on inflammatory process following focal cerebral ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dauricine alleviates cognitive impairment in Alzheimer's disease mice induced by D-galactose and AlCl3 via the Ca2+/CaM pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of dauricine against apoptosis induced by transient focal cerebral ischaemia in rats via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Daurisoline in Combination with Chemotherapeutic Agents for Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of daurisoline, a natural bisbenzylisoquinoline alkaloid, and its potential in combination with conventional chemotherapeutic agents for the treatment of breast cancer. While direct comparative studies of this compound combined with standard chemotherapies like doxorubicin and paclitaxel are limited, this document synthesizes the available preclinical data on the individual efficacy of these agents and explores the mechanistic rationale for their potential synergistic use.
Executive Summary
This compound has demonstrated significant anti-cancer effects in triple-negative breast cancer (TNBC) models by inhibiting proliferation, inducing apoptosis, and impeding cell migration and invasion.[1] Its primary mechanism of action involves the inhibition of the γ-secretase/Notch signaling pathway.[1] Doxorubicin, a cornerstone of breast cancer chemotherapy, exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II. The distinct mechanisms of action of this compound and doxorubicin suggest a strong potential for synergistic or additive effects when used in combination, potentially enhancing therapeutic efficacy and overcoming drug resistance.
Comparative Efficacy: this compound vs. Doxorubicin (Individual Agents)
A key study provides a direct comparison of the anti-cancer activities of this compound and doxorubicin in TNBC cell lines, MDA-MB-231 and MDA-MB-468. The following tables summarize the quantitative data from this research.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Cell Line | This compound (μM) at 48h | Doxorubicin (μM) at 48h |
| MDA-MB-231 | 18.31 ± 1.58 | Not explicitly provided |
| MDA-MB-468 | 16.25 ± 1.22 | Not explicitly provided |
Doxorubicin was used as a positive control and showed notable inhibitory activity.[1]
Table 2: Inhibition of Colony Formation
| Treatment (Concentration) | % Inhibition in MDA-MB-231 | % Inhibition in MDA-MB-468 |
| This compound (6.25 μM) | Significant Inhibition | Significant Inhibition |
| This compound (12.5 μM) | Significant Inhibition | Significant Inhibition |
| This compound (25 μM) | Significant Inhibition | Significant Inhibition |
| Doxorubicin (1 μM) | Significant Inhibition | Not explicitly provided |
Data presented as a summary of significant findings from the study.[1]
Table 3: Induction of Apoptosis (LDH Release Assay)
| Treatment (Concentration) | % LDH Release Increase in MDA-MB-231 | % LDH Release Increase in MDA-MB-468 |
| This compound (6.25 μM) | Significant Increase | Significant Increase |
| This compound (12.5 μM) | Significant Increase | Significant Increase |
| This compound (25 μM) | Significant Increase | Significant Increase |
| Doxorubicin (1 μM) | Significant Increase | Significant Increase |
Data presented as a summary of significant findings from the study.[1]
Table 4: Inhibition of Cell Migration (Wound Healing Assay)
| Treatment (Concentration) | Effect on MDA-MB-231 Migration | Effect on MDA-MB-468 Migration |
| This compound (6.25 μM) | Effective Reduction | Effective Reduction |
| Doxorubicin (1 μM) | Comparable effect to this compound at 6.25 μM | Not explicitly provided |
Data presented as a summary of significant findings from the study.[1]
Mechanistic Rationale for Combination Therapy
This compound's potential to enhance the efficacy of chemotherapeutic agents stems from its multifaceted mechanisms of action:
-
Inhibition of the Notch Pathway: The Notch signaling pathway is frequently dysregulated in breast cancer and is associated with tumor growth, metastasis, and drug resistance.[1] By inhibiting γ-secretase, a key enzyme in this pathway, this compound can potentially resensitize cancer cells to conventional chemotherapy.[1]
-
Induction of Apoptosis: this compound induces apoptosis through the intrinsic pathway, as evidenced by the upregulation of Bax and downregulation of Bcl-2.[1] This pro-apoptotic activity can complement the DNA damage-induced apoptosis triggered by agents like doxorubicin.
-
Autophagy Inhibition: Some studies suggest that this compound can act as an autophagy blocker.[2][3] In the context of cancer therapy, autophagy can be a pro-survival mechanism for cancer cells under the stress of chemotherapy. By inhibiting autophagy, this compound may prevent this survival response and enhance the cytotoxic effects of chemotherapeutic drugs.
Signaling Pathways
This compound's Mechanism of Action
This compound primarily targets the γ-secretase/Notch signaling pathway. By binding to the catalytic subunit presenilin-1 (PSEN-1) of the γ-secretase complex, it inhibits the cleavage of the Notch receptor, thereby preventing the release of the Notch intracellular domain (NICD). This blockage of NICD translocation to the nucleus leads to the downregulation of Notch target genes, ultimately resulting in decreased cell proliferation and increased apoptosis.[1]
Caption: this compound inhibits the γ-secretase/Notch pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the comparative study of this compound and doxorubicin.[1]
Cell Lines and Culture
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 were used.
-
Culture Conditions: Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (SRB Assay)
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound or doxorubicin for 24, 48, and 72 hours.
-
Cells were then fixed with trichloroacetic acid.
-
After washing, cells were stained with Sulforhodamine B (SRB) solution.
-
The protein-bound dye was dissolved, and the absorbance was measured to determine cell viability.
Colony Formation Assay
-
A low density of cells was seeded in 6-well plates.
-
Cells were treated with different concentrations of this compound or doxorubicin.
-
The medium was replaced every 3 days.
-
After a designated period, colonies were fixed and stained with crystal violet.
-
The number of colonies was counted.
Apoptosis Assay (LDH Release)
-
Cells were treated with this compound or doxorubicin for 48 hours.
-
The cell culture supernatant was collected.
-
Lactate dehydrogenase (LDH) activity in the supernatant was measured using a specific kit.
Wound Healing Assay
-
Cells were grown to confluence in 6-well plates.
-
A scratch was made in the cell monolayer with a pipette tip.
-
Cells were washed to remove debris and then treated with this compound or doxorubicin.
-
The wound closure was observed and photographed at different time points.
In Vivo Xenograft Model
-
Nude mice were subcutaneously injected with MDA-MB-231 cells.
-
When tumors reached a certain volume, mice were randomly assigned to treatment groups.
-
Mice were treated with this compound or doxorubicin via intragastric administration.
-
Tumor volume and body weight were measured regularly.
-
At the end of the experiment, tumors were excised for further analysis.
Caption: Experimental workflow for evaluating this compound's efficacy.
Conclusion and Future Directions
The available evidence strongly supports the anti-cancer properties of this compound in breast cancer, particularly in TNBC. Its unique mechanism of action targeting the γ-secretase/Notch pathway provides a solid rationale for its investigation in combination with standard chemotherapeutic agents like doxorubicin and paclitaxel. While direct comparative data on these combinations is currently lacking, the individual efficacy of this compound and its potential to modulate key cancer-related pathways highlight its promise as a component of future combination therapies.
Further research is warranted to:
-
Conduct in vitro and in vivo studies to directly evaluate the synergistic or additive effects of this compound in combination with doxorubicin and paclitaxel in various breast cancer subtypes.
-
Determine the optimal dosing and scheduling for combination therapies involving this compound.
-
Elucidate the precise molecular mechanisms underlying the potential synergy, including effects on drug resistance pathways.
Such studies will be crucial in translating the preclinical promise of this compound into effective combination therapies for breast cancer patients.
References
- 1. This compound Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural compounds as potential adjuvants to cancer therapy: Preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combinatory effects of natural products and chemotherapy drugs and their mechanisms in breast cancer treatment | Semantic Scholar [semanticscholar.org]
Daurisoline: A Comparative Guide to its Anti-Tumor Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daurisoline, a bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, has emerged as a promising natural compound with significant anti-tumor properties. Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress tumor growth across a variety of cancer types. This guide provides a comparative overview of this compound's efficacy in different cancer models, supported by experimental data, detailed protocols for key assays, and visualizations of its molecular mechanisms of action.
Data Presentation: Quantitative Analysis of this compound's Anti-Tumor Effects
The anti-cancer activity of this compound has been quantified in numerous studies, both in vitro and in vivo. The following tables summarize its effects on cell viability, tumor growth, and the underlying molecular pathways across several cancer models.
Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of this compound
| Cancer Type | Cell Line(s) | Key Assay | Endpoint | Result | Citation(s) |
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | SRB Assay | Proliferation | Significant inhibition in a time- and dose-dependent manner (3.125-100 µM) | [1] |
| Esophageal Squamous Cell Carcinoma | EC1, ECA109 | CCK-8 Assay | IC50 | 5.50 µM (EC1), 8.73 µM (ECA109) after 72h | [2] |
| Esophageal Squamous Cell Carcinoma | KYSE150, KYSE450 | Cell Proliferation Assay | Proliferation | Dose-dependent inhibition (0-40 µM) | [3] |
| Lung Cancer | HCC827, H460, H1299 | CCK-8, Colony Formation | Proliferation | Dose- and time-dependent inhibition | [4] |
| Lung Cancer | A549 | MTT Assay | Autophagy Inhibition IC50 | 50.54 ± 1.02 µM | [5] |
| Cervical Cancer | HeLa | MTT Assay | Autophagy Inhibition IC50 | 74.75 ± 1.03 µM | [5] |
| Colorectal Cancer | HCT-116 | MTT Assay | Autophagy Inhibition IC50 | 80.81 ± 1.10 µM | [5] |
| Pancreatic Cancer | PANC-1, Patu8988 | CCK-8, Flow Cytometry | Proliferation, Apoptosis | Dose-dependent inhibition of proliferation and induction of apoptosis | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Key Findings | Citation(s) |
| Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice | 1 and 5 mg/kg, intragastrically, daily for 14 days | Tumor Growth Inhibition | Significantly reduced tumor volume and weight. | [1] |
| Lung Cancer (HCC827) | Nude Mice | Not specified | Tumor Growth Inhibition | Significantly reduced tumor volume and weight without observable side effects. | [4] |
| Esophageal Squamous Cell Carcinoma (ECA109) | Nude Mice | 40 mg/kg | Tumor Growth Inhibition | Significantly inhibited tumor growth and reduced tumor weight. | [2] |
| Esophageal Squamous Cell Carcinoma (PDX model) | Nude Mice | Not specified | Tumor Growth Inhibition | Significantly inhibited tumor growth. | [7] |
Table 3: Mechanisms of Action of this compound in Different Cancer Models
| Cancer Type | Key Signaling Pathway | Effect of this compound | Key Proteins Modulated | Citation(s) |
| Triple-Negative Breast Cancer | γ-Secretase / Notch | Inhibition | Binds to PSEN-1, reduces NICD, Notch-1; Modulates Bax, Bcl-2 | [1][8] |
| Lung Cancer | AKT-GSK3β-c-Myc-HK2 | Inhibition | Directly binds to AKT, inhibits p-AKT, p-GSK3β, c-Myc, and reduces HK2 protein levels, thereby suppressing glycolysis. | [4][9][10] |
| Esophageal Squamous Cell Carcinoma | MEK1/2 - ERK1/2 | Inhibition | Directly binds to and inhibits MEK1 and MEK2 kinases, reducing ERK1/2 phosphorylation. | [3][7] |
| Pancreatic Cancer | PPARα / JAK2-STAT3 | Inhibition | Binds to PPARα, preventing its ubiquitination-mediated degradation, which subsequently suppresses the JAK2/STAT3 pathway. | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key molecular pathways targeted by this compound and a typical experimental workflow for assessing its anti-tumor properties.
Caption: this compound's mechanism in Triple-Negative Breast Cancer.
Caption: this compound's mechanism in Lung Cancer.
Caption: this compound's mechanism in Pancreatic Cancer.
Caption: General workflow for validating this compound's anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments frequently cited in this compound research.
Cell Viability / Proliferation Assay (MTT/CCK-8)
This protocol is used to assess the dose- and time-dependent effects of this compound on cancer cell proliferation and viability.
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated overnight (37°C, 5% CO₂) to allow for cell attachment.[7][11]
-
Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0 to 100 µM). The medium from the cell plates is replaced with 100 µL of the medium containing the various this compound concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubation: Plates are incubated for specified time periods (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.[4]
-
Reagent Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[12][13]
-
Solubilization & Measurement: For MTT assays, the medium is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals. For CCK-8, this step is not needed. The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for CCK-8.[2]
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within signaling pathways affected by this compound.
-
Protein Extraction: Cells are treated with this compound for a specified time, washed with cold PBS, and then lysed on ice using a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors. The lysate is centrifuged at high speed (e.g., 12,000 x g for 15 min at 4°C) to pellet cell debris, and the supernatant containing the total protein is collected.[14][15]
-
Protein Quantification: The protein concentration of each sample is determined using a standard assay, such as the BCA or Bradford assay, to ensure equal loading.
-
SDS-PAGE: Protein samples are mixed with SDS-PAGE loading buffer, heated (95°C for 5-10 minutes), and equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel. The proteins are then separated by size via electrophoresis.[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a specific primary antibody (e.g., anti-p-AKT, anti-Notch1, anti-HK2) overnight at 4°C with gentle agitation.[14][15]
-
Secondary Antibody and Detection: The membrane is washed multiple times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.
In Vivo Xenograft Mouse Model for Anti-Tumor Efficacy
This model is critical for validating the anti-tumor effects of this compound in a living organism.
-
Cell Preparation and Implantation: An appropriate number of cancer cells (e.g., 2-5 x 10⁶) are suspended in a sterile solution like PBS or a mixture with Matrigel. The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[16][17][18]
-
Tumor Growth and Grouping: The mice are monitored regularly, and tumor growth is measured with calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), the mice are randomly assigned to control and treatment groups.[1]
-
This compound Administration: this compound is administered to the treatment group via a clinically relevant route, such as intragastric gavage or intraperitoneal injection, at a specified dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle solution.[1]
-
Monitoring: Throughout the study, tumor volume and the body weight of the mice are measured every 2-3 days. The general health of the animals is also monitored for any signs of toxicity.[17]
-
Endpoint Analysis: At the end of the experiment (typically 2-4 weeks), the mice are euthanized. The tumors are excised, photographed, and weighed. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for proliferation markers like Ki-67, while another portion can be snap-frozen for molecular analysis (e.g., Western blotting).[1][2]
References
- 1. This compound Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2α-ATF4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse xenograft tumor model [bio-protocol.org]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Comparative analysis of Daurisoline's activity in various lung cancer cell lines.
FOR IMMEDIATE RELEASE
A Comprehensive Review of Daurisoline's Efficacy Across Various Lung Cancer Cell Lines
A growing body of research highlights the potential of this compound, a natural bis-benzylisoquinoline alkaloid, as a potent anti-cancer agent in lung cancer. This comparative guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a detailed analysis of this compound's activity in different lung cancer cell lines, focusing on its effects on cell viability, apoptosis, and underlying molecular mechanisms.
Comparative Efficacy of this compound in Lung Cancer Cell Lines
This compound has demonstrated significant inhibitory effects on the proliferation of various non-small cell lung cancer (NSCLC) cell lines, including HCC827, H460, and H1299.[1][2] Its anti-proliferative activity is both dose- and time-dependent. While specific IC50 values are not consistently reported across all studies in a comparative manner, the collective evidence points to a potent cytotoxic effect.
| Cell Line | Key Findings | References |
| HCC827 | Inhibition of proliferation; decreased glucose consumption and lactate production; induction of apoptosis through upregulation of cleaved caspase 3. | [1][2] |
| H460 | Inhibition of proliferation; decreased glucose consumption and lactate production; induction of apoptosis. | [1][2] |
| H1299 | Inhibition of proliferation. | [1][2] |
| A549 | Enhanced cytotoxicity when combined with sorafenib. | |
| H1975 | Enhanced cytotoxicity when combined with sorafenib. |
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical signaling pathways involved in cancer cell growth, metabolism, and survival. A primary mechanism of action is the inhibition of the AKT-GSK3β-c-Myc-HK2 signaling axis.[1][2] this compound has been shown to directly bind to AKT1 and AKT2, leading to a cascade of downstream effects that ultimately inhibit glycolysis, a key metabolic pathway for cancer cell proliferation.[1]
Furthermore, this compound has been identified as an autophagy blocker and can modulate hypoxia-inducible factor-1α (HIF-1α) mediated pathways, suggesting a multi-faceted approach to its anti-tumor activity.
This compound's Impact on the AKT-HK2 Signaling Pathway
Caption: this compound inhibits the AKT-GSK3β-c-Myc-HK2 signaling pathway.
Experimental Protocols
Below are generalized protocols for key experiments used to assess the activity of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed lung cancer cells (e.g., HCC827, H460, H1299) in 96-well plates at a density of 3 x 10³ cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture lung cancer cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AKT, p-AKT, HK2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow
Caption: A general workflow for investigating this compound's activity.
Conclusion
This compound demonstrates significant promise as an anti-cancer agent against various lung cancer cell lines. Its ability to inhibit cell proliferation, induce apoptosis, and target key signaling pathways like the AKT-GSK3β-c-Myc-HK2 axis underscores its therapeutic potential. Further research, particularly studies providing direct comparative quantitative data such as IC50 values and apoptosis rates across a broader range of lung cancer cell lines, is warranted to fully elucidate its efficacy and guide future clinical applications.
References
A Cross-Species Comparative Guide to the Metabolism and Efficacy of Daurisoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, has garnered significant interest for its therapeutic potential, particularly in oncology.[1] This guide provides a comprehensive cross-species comparison of the metabolism and efficacy of this compound, supported by available experimental data. Due to the current limitations in publicly available research, this guide will focus on in vivo metabolic data in rats and in vitro efficacy data in human cancer cell lines, with pharmacokinetic data available for rats and dogs. This document aims to serve as a valuable resource for researchers in drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Cross-Species Metabolism of this compound
In Vivo Metabolism in Rats
A study utilizing Ultra-High-Performance Liquid Chromatography with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS) identified 63 metabolites of this compound in rats following intragastric administration.[2] The primary metabolic pathways include:
-
Dehydrogenation
-
Hydroxylation
-
Methylation
-
Sulfation
-
Glucuronidation
These transformations indicate extensive phase I and phase II metabolism in rats. The cleavage patterns of the this compound structure were also elucidated, providing a deeper understanding of its biotransformation.[2]
Table 1: Summary of In Vivo Metabolism of this compound in Rats
| Parameter | Description | Reference |
| Animal Model | Sprague-Dawley Rats | [2] |
| Administration | Intragastric | [2] |
| Analytical Method | UHPLC-Q-Exactive Orbitrap MS | [2] |
| Metabolites Identified | 63 (62 novel, plus coclaurine) | [2] |
| Key Metabolic Reactions | Dehydrogenation, Hydroxylation, Methylation, Sulfation, Glucuronidation | [2] |
Pharmacokinetics in Rats and Dogs
While direct metabolic comparisons are limited, pharmacokinetic studies have been conducted in rats and beagle dogs, providing valuable data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in these species.
Table 2: Pharmacokinetic Parameters of this compound in Rats and Beagle Dogs
| Parameter | Rat | Beagle Dog | Reference |
| Bioavailability | 14.8% (oral) | Not Available | [3] |
| Half-life (t½) | 1.4 ± 0.3 h (oral), 6.3 ± 5.1 h (IV) | Not Available | [3] |
| Clearance (CL) | 29.4 ± 11.4 L/h/kg (oral), 3.9 ± 0.8 L/h/kg (IV) | Not Available | [3] |
| Pharmacokinetic Model | - | Two-compartment open model | [4] |
Cross-Species Efficacy of this compound
The anticancer efficacy of this compound has been evaluated in various human cancer cell lines and in murine xenograft models. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic effects of this compound.
Table 3: In Vitro Efficacy (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| EC1 | Esophageal Squamous Cell Carcinoma | 5.50 | [5] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 8.73 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.31 ± 1.58 | [6][7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 16.25 ± 1.22 | [6][7] |
| HCC827 | Lung Cancer | Data on tumor reduction in vivo available, specific IC50 not provided | [1] |
| H460 | Lung Cancer | Data on tumor reduction in vivo available, specific IC50 not provided | [1] |
Note: IC50 values for this compound in murine cancer cell lines (e.g., B16-F10 melanoma, 4T1 breast cancer, CT26 colon cancer) are not currently available in the reviewed literature.
In Vivo Efficacy in Murine Models
This compound has demonstrated significant anti-tumor activity in vivo in xenograft mouse models.
-
Lung Cancer: In nude mice bearing HCC827 xenografts, treatment with this compound (10 mg/kg every 4 days) resulted in smaller tumor volumes and significantly reduced tumor weight compared to the control group.[1]
-
Esophageal Squamous Cell Carcinoma: this compound treatment significantly inhibited tumor growth and reduced tumor weight in a patient-derived xenograft (PDX) mouse model of ESCC.[6]
-
Hepatocellular Carcinoma: In nude mice xenograft models with HCC, this compound combined with cisplatin significantly reduced tumor progression compared to cisplatin alone.[5]
-
Triple-Negative Breast Cancer: this compound (1 and 5 mg/kg, intragastrically) significantly reduced the growth of subcutaneous MDA-MB-231 tumors in nude mice.[7]
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways.
AKT-HK2 Signaling Pathway in Lung Cancer
In lung cancer, this compound has been shown to target glycolysis by reducing the protein level of Hexokinase 2 (HK2).[1] Mechanistic studies reveal that this compound directly binds to AKT and inhibits the AKT-GSK3β-c-Myc-HK2 signaling axis.[1]
PPARα Ubiquitination Pathway
While the direct effect of this compound on PPARα ubiquitination is still under investigation, the ubiquitination pathway of PPARα itself is a critical regulatory mechanism. It involves the coordinated action of E3 ubiquitin ligases like HUWE1 and adaptor proteins such as PAQR3, which promote the polyubiquitination and subsequent proteasomal degradation of PPARα.[8] Understanding this pathway is crucial as this compound has been shown to interact with PPARα.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound like this compound.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled liver microsomes (human, rat, mouse, dog) on ice.
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsome suspension (final protein concentration typically 0.5 mg/mL), and this compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the half-life and microsomal protein concentration.
-
Determination of IC50 Values (MTT Cell Viability Assay)
This protocol describes a common method for determining the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
This protocol details a typical workflow for evaluating the in vivo efficacy of this compound in a mouse model.
Conclusion
This compound demonstrates significant potential as an anticancer agent, with demonstrated efficacy in various human cancer cell lines and in vivo murine models. Its mechanism of action involves the modulation of critical signaling pathways, such as the AKT-HK2 axis in lung cancer. While detailed in vivo metabolism data in rats is available, a comprehensive cross-species comparison of in vitro metabolism is currently lacking in the scientific literature. Further research is warranted to elucidate the metabolic profiles of this compound in different preclinical species and in humans to better predict its pharmacokinetic behavior and potential drug-drug interactions. The data and protocols presented in this guide aim to facilitate future research and development of this compound as a therapeutic agent.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Cytochalasin D, a tropical fungal metabolite, inhibits CT26 tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination antitumor effects of micelle-loaded anticancer drugs in a CT-26 murine colorectal carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Structure-Activity Relationship of Daurisoline and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the structure-activity relationship (SAR) of daurisoline and its analogs, focusing on their potential as anticancer agents. This compound, a bisbenzylisoquinoline alkaloid, has demonstrated promising biological activities, including the induction of autophagy and inhibition of cancer cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and drug development in this area.
Quantitative Data Summary
The following table summarizes the available cytotoxic and autophagy-inhibiting activities of this compound and its natural analog, dauricine, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Biological Activity | Cell Line | IC50 (µM) |
| This compound | Autophagy Inhibition | HeLa | 74.75 ± 1.03[1] |
| A549 | 50.54 ± 1.02[1] | ||
| HCT-116 | 80.81 ± 1.10[1] | ||
| Dauricine | Autophagy Inhibition | HeLa | 69.85 ± 1.03[1] |
| A549 | 54.22 ± 1.02[1] | ||
| HCT-116 | 94.44 ± 1.04[1] |
Note: A lower IC50 value indicates a higher potency. The data suggests that this compound and dauricine exhibit comparable, moderate autophagy-inhibiting activity in the tested cancer cell lines. Further studies with a broader range of synthetic analogs are necessary to establish a more detailed structure-activity relationship.
Structure-Activity Relationship Insights
While a systematic SAR study on a wide range of synthetic this compound analogs is not yet available in the public domain, general observations from the broader class of bisbenzylisoquinoline alkaloids can provide some initial insights. The activity of these molecules is influenced by several structural features:
-
The Macrocyclic Ring: The 18-membered macrocyclic ring formed by the two benzylisoquinoline units connected by ether bridges is considered crucial for the biological activity of many compounds in this class.[2]
-
Stereochemistry: The stereochemical configuration at the chiral centers of the isoquinoline units can significantly impact the inhibitory activities of these alkaloids.[2]
-
Substitution Patterns: The nature and position of substituents on the aromatic rings can modulate the potency and selectivity of the compounds.
Further research focusing on the synthesis and biological evaluation of a diverse library of this compound analogs is warranted to elucidate the specific structural requirements for enhanced anticancer activity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a framework for future studies, the following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
The above workflow outlines the key steps in the preclinical evaluation of this compound analogs, from synthesis to the investigation of their mechanism of action.
References
Daurisoline's efficacy compared to standard anti-inflammatory drugs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of daurisoline, a bisbenzylisoquinoline alkaloid, against standard anti-inflammatory drugs, specifically the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This document summarizes available experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound has demonstrated notable anti-inflammatory effects in various preclinical studies. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. While direct head-to-head quantitative comparisons with standard anti-inflammatory drugs in the same experimental settings are not extensively available in the current body of scientific literature, this guide consolidates existing data from separate studies to provide a comparative perspective on its efficacy.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize the anti-inflammatory effects of this compound, dexamethasone, and indomethacin based on available data from various studies. It is crucial to note that these data are not from direct comparative experiments and should be interpreted with caution when assessing relative potency.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Observed Effect | Citation |
| This compound | Human Chondrocytes | H₂O₂ | Apoptosis, Autophagy | Attenuated H₂O₂-induced apoptosis and autophagy | [1] |
| Dexamethasone | Human Whole Blood Cells | Lipopolysaccharide (LPS) | IL-1β, IL-6, IL-8, TNF-α, IL-2, IL-4, IL-10, IFN-γ | Significant inhibition of all measured cytokines (1 to 100 nM) | [2][3] |
| Dexamethasone | Rotator Cuff Tenocytes | TNF-α | NF-κB (p65, p50, p52) Nuclear Translocation | Promoted nuclear localization of NF-κB subunits | [4] |
| Indomethacin | Human Synovial Cells | Interleukin-1α (IL-1α) | Prostaglandin E₂ (PGE₂) Release | Potent inhibition with an IC₅₀ of 5.5 ± 0.1 nM | [3] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Inflammatory Model | Dosage | Observed Effect | Citation |
| This compound | Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | Not specified | Alleviated experimental colitis | |
| Dexamethasone | Rats with Severe Acute Pancreatitis | Severe Acute Pancreatitis | Not specified | Lowered amylase, endotoxin, and TNF-α levels | [5] |
| Indomethacin | Rats | Carrageenan-Induced Paw Edema | 10 mg/kg | 46.5% inhibition of paw edema | [6] |
| Indomethacin | Mice | Carrageenan-Induced Paw Edema | 5 mg/kg | Completely prevented the edema response | [7] |
| Indomethacin | Rats | Carrageenan-Induced Paw Edema | 5 mg/kg | Significant inhibition of post-carrageenan edema | [8] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are crucial for the interpretation of the presented data.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats or mice are used.
-
Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the animal.
-
Treatment: Test compounds (e.g., this compound, indomethacin) or vehicle are administered orally or intraperitoneally at specified doses, usually 30-60 minutes before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro model is used to screen for anti-inflammatory compounds that target inflammatory signaling pathways in immune cells.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone) for a specific duration (e.g., 1-2 hours).
-
Induction of Inflammation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium at a specific concentration (e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators like nitric oxide (NO) and prostaglandins using techniques such as ELISA and Griess assay.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the inflammatory mediator production (IC₅₀) is calculated.
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression. The diagram below illustrates the canonical NF-κB activation pathway and the potential point of intervention for anti-inflammatory drugs.
Caption: Canonical NF-κB signaling pathway activated by LPS.
Experimental Workflow for Evaluating Anti-Inflammatory Drugs
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound like this compound.
Caption: Preclinical evaluation workflow for anti-inflammatory compounds.
References
- 1. This compound attenuates H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of dexamethasone on inflammatory mediators and NF-κB expression in multiple organs of rats with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Daurisoline and Other Natural Compounds in Cardiovascular Protection
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Daurisoline, Resveratrol, Curcumin, and Quercetin in Mitigating Cardiovascular Disease.
Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, prompting extensive research into novel therapeutic strategies. Natural compounds have emerged as a promising avenue for drug discovery, offering a diverse array of bioactive molecules with cardioprotective properties. This guide provides a comparative study of this compound, a bisbenzylisoquinoline alkaloid, against three other well-researched natural compounds: Resveratrol, Curcumin, and Quercetin. The comparison focuses on their efficacy in cardiovascular protection, supported by experimental data on their mechanisms of action, including anti-inflammatory, antioxidant, and direct cardioprotective effects.
Comparative Efficacy and Mechanisms of Action
This compound, traditionally used in Chinese medicine, has demonstrated notable anti-inflammatory and antioxidant properties relevant to cardiovascular health. Its cardioprotective effects are primarily attributed to its ability to inhibit inflammatory pathways and reduce oxidative stress. Comparatively, Resveratrol, Curcumin, and Quercetin have been more extensively studied, with a larger body of evidence supporting their beneficial roles in preventing and treating cardiovascular ailments.
Anti-Inflammatory Activity
Inflammation is a key pathological process in the development and progression of cardiovascular diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
| Compound | Target | IC50 / Effective Concentration | Cell Type/Model | Citation |
| This compound | NF-κB Pathway | Not explicitly determined, but shown to inhibit expression. | RAW 264.7 macrophages | [1] |
| Resveratrol | NF-κB regulated genes (TNF-α, IL-1β, IL-6, COX-2) | < 2 µM | 3T3-L1 adipocytes | [2][3] |
| Curcumin | NF-κB Activation | 15 µM - >50 µM | RAW264.7 macrophages, 3T3-L1 adipocytes | [4][5][6] |
| Quercetin | TNF-α-induced gene expression (IP-10, MIP-2) | 40 - 44 µM | Murine intestinal epithelial cells | [7] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, plays a crucial role in the pathophysiology of cardiovascular diseases. The compounds in this comparison exhibit significant antioxidant properties through various mechanisms.
| Compound | Antioxidant Mechanism | Key Findings | Citation |
| This compound | ROS Scavenging | Suppresses the production of reactive oxygen species (ROS) in vitro. | [1] |
| Resveratrol | Radical Scavenging, Nrf2 activation | Exhibits high antioxidant capacity in ORAC assays and activates the Nrf2 antioxidant response pathway. | |
| Curcumin | Radical Scavenging, Nrf2 activation | Demonstrates potent radical scavenging activity and upregulates antioxidant enzymes through Nrf2 activation. | |
| Quercetin | Radical Scavenging, Metal Chelating | Shows strong antioxidant activity in various assays, including DPPH, and can chelate metal ions involved in ROS generation. | [9] |
Cardioprotective Effects in Myocardial Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a major contributor to the damage caused by a heart attack. The ability of these natural compounds to protect the heart from I/R injury is a critical measure of their therapeutic potential. A key endpoint in preclinical studies is the reduction of myocardial infarct size.
| Compound | Animal Model | Dose | Infarct Size Reduction | Citation |
| This compound | Not specifically reported for the purified compound. | - | - | |
| Resveratrol | Rat | Pre-treatment | Significant reduction in infarct size. | |
| Curcumin | Rat | 100 mg/kg | Reduced from 50.1% to 33.1% of the area at risk. | |
| Quercetin | Rat | Dose-dependent | Significantly reduced infarct size. |
While direct evidence for this compound's effect on reducing myocardial infarct size is limited, an extract from Corydalis yanhusuo, which contains various alkaloids including tetrahydropalmatine (a compound structurally related to this compound), has been shown to significantly reduce infarct size in rats[10]. Resveratrol, Curcumin, and Quercetin have all demonstrated significant efficacy in reducing myocardial infarct size in animal models of I/R injury.
Signaling Pathways and Experimental Workflows
The cardioprotective effects of these natural compounds are mediated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of these natural compounds.
Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Animals are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a silk suture.
-
Ischemia and Reperfusion: Ischemia is induced by tightening the ligature for a period of 30-45 minutes. Reperfusion is initiated by releasing the ligature and is allowed for a period of 2-24 hours.
-
Treatment: The natural compound or vehicle is administered intravenously or orally at a specified time before ischemia or at the onset of reperfusion.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively. The infarct size is expressed as a percentage of the area at risk.
Western Blot Analysis for NF-κB and Nrf2 Activation
-
Cell Culture and Treatment: Cardiomyocytes (e.g., H9c2 cells) are cultured to 80-90% confluence. Cells are pre-treated with the natural compound for a specified time, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide [LPS] for NF-κB) or an oxidative stressor (e.g., hydrogen peroxide [H2O2] for Nrf2).
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted using a commercial kit.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phospho-NF-κB p65, Nrf2) and a loading control (e.g., β-actin or Lamin B1).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Cardiomyocytes are seeded in a multi-well plate and treated with the natural compound and an oxidative stressor as described above.
-
Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS, at a final concentration of 10 µM for 30 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The results are expressed as a percentage of the control.
Conclusion
This compound presents a promising natural compound for cardiovascular protection, primarily through its anti-inflammatory and antioxidant activities. However, when compared to Resveratrol, Curcumin, and Quercetin, the body of evidence for its efficacy, particularly quantitative data from in vivo cardiovascular models, is less extensive. Resveratrol and Curcumin, in particular, have well-documented, potent inhibitory effects on the NF-κB pathway and robust data supporting their ability to reduce myocardial infarct size. Quercetin also demonstrates significant antioxidant and anti-inflammatory properties.
Further research is warranted to fully elucidate the cardioprotective potential of this compound, including head-to-head comparative studies with other natural compounds and the determination of its efficacy in well-established animal models of cardiovascular disease. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations, enabling a more direct and quantitative comparison of these promising natural products. This will be crucial for advancing their potential translation into clinical applications for the prevention and treatment of cardiovascular diseases.
References
- 1. This compound alleviated experimental colitis in vivo and in vitro: Involvement of NF-κB and Wnt/β-Catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of quercetin and a non-orthohydroxy flavonol as antioxidants by competing in vitro oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corydalis yanhusuo rhizoma extract reduces infarct size and improves heart function during myocardial ischemia/reperfusion by inhibiting apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Daurisoline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of daurisoline, a bis-benzylisoquinoline alkaloid, ensuring the protection of personnel and the environment.
This compound, while a valuable compound in research, is classified as harmful if swallowed.[1] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. The following procedures are based on established guidelines for hazardous chemical waste management and should be implemented in conjunction with your institution's specific safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with many laboratory chemicals, follows the "cradle-to-grave" principle of hazardous waste management, where the waste is managed from the point of generation to its final disposal.
Step 1: Waste Identification and Classification
-
Pure this compound: Unused or expired pure this compound is considered a hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent paper, pipette tips, and empty containers, must also be treated as hazardous waste.[2]
Step 2: Container Selection and Labeling
-
Solid Waste: For solid this compound and contaminated dry materials, use a designated, leak-proof hazardous waste container with a secure lid. The original manufacturer's container, if in good condition, is an ideal choice.[3] If reusing a container, ensure any previous labels are completely removed or defaced.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use chemical formulas or abbreviations.[3]
Step 3: Waste Accumulation and Storage
-
Segregation: Store the this compound waste container separately from incompatible materials. As a general precaution, do not store with strong oxidizing agents.
-
Storage Area: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste. Regularly inspect the container for any signs of leakage or deterioration.
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) to remove all residues.
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated container for liquid hazardous waste.
-
Final Disposal: After triple rinsing and air drying, and with the label removed or defaced, the container may be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's guidelines.
Step 5: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Approved Waste Disposal Plant: this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility.[4]
Quantitative Data
| Parameter | Value | Reference |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
Experimental Protocols
Specific experimental protocols for the disposal or neutralization of this compound are not documented in standard laboratory safety literature. The recommended procedure is to manage it as a hazardous chemical waste without attempting chemical neutralization in the laboratory, as this could lead to unknown reactions and potential hazards.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to final disposal.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship that extends beyond the research itself. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Daurisoline
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Daurisoline, a bis-benzylisoquinoline alkaloid with diverse biological activities. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed.[1] While detailed occupational exposure limits are not specified, it is crucial to handle the compound with care to avoid ingestion and minimize exposure.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1][2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or when there is a risk of significant splashing, a Type 3 or 4 coverall that is splash and spray-proof is recommended.[3]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a respirator is necessary to prevent inhalation.[3][4]
Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound will minimize risks and ensure operational efficiency.
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[4]
-
Assemble all necessary equipment and materials before handling the compound.
-
Verify that an eye-wash station and safety shower are readily accessible.
-
Put on all required personal protective equipment.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
When weighing or transferring the solid compound, take care to avoid generating dust.
-
If creating a solution, add this compound to the solvent slowly to prevent splashing.
3. Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[4]
Emergency and First Aid Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4] |
| Skin Contact | Remove contaminated clothing immediately.[5][6] Wash the affected area thoroughly with large amounts of water.[4][5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention. |
| Inhalation | Move the person to fresh air.[5][6] If breathing has stopped, provide artificial respiration.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
Do not allow the substance to enter sewers or surface and ground water.[1]
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPI Phytosanitaire - choisissez le bon équipement de protection [medicom-eu.com]
- 4. Dauricinoline|30984-80-6|MSDS [dcchemicals.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
